molecular formula C₂₂H₃₁D₃O₄ B1160485 10,11-Dehydroxy Limaprost-d3

10,11-Dehydroxy Limaprost-d3

カタログ番号: B1160485
分子量: 365.52
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10,11-Dehydroxy Limaprost-d3 is a deuterium-labeled analog of a key impurity and metabolite of Limaprost . Limaprost is an oral prostaglandin E1 analogue used to improve ischemic symptoms associated with conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis . It acts as a vasodilator, improving blood flow, and exhibits antiplatelet activity . As a stable isotope-labeled internal standard, 10,11-Dehydroxy Limaprost-d3 is an essential tool in quantitative bioanalytical method development. Its primary research application is in the accurate quantification of the unlabeled 10,11-Dehydroxy Limaprost metabolite and impurity levels during pharmacological studies of Limaprost . This compound is critical for ensuring analytical accuracy and precision in mass spectrometry-based assays, supporting drug metabolism and pharmacokinetics (DMPK) research, and monitoring impurity profiles for pharmaceutical quality control. The molecular formula is C₂₂H₃₁D₃O₄, with a molecular weight of approximately 365.52 g/mol . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C₂₂H₃₁D₃O₄

分子量

365.52

同義語

7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-(methyl-d3)-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid; 

製品の起源

United States
Foundational & Exploratory

The Chemical Structure, Physical Properties, and Bioanalytical Applications of 10,11-Dehydroxy Limaprost-d3

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Prostaglandin E1 (PGE1) analogs, such as Limaprost, are potent vasodilators and anti-thrombotic agents utilized in the clinical management of ischemic symptoms and lumbar spinal canal stenosis. However, the inherent chemical instability of the PGE cyclopentanone ring presents significant analytical challenges during pharmacokinetic (PK) profiling and stability testing.

10,11-Dehydroxy Limaprost-d3 is a highly specialized, stable isotope-labeled (SIL) reference standard designed specifically to track and quantify the primary degradation product of Limaprost. As a Senior Application Scientist, I have structured this whitepaper to detail the structural elucidation, physicochemical properties, and the causality behind the self-validating bioanalytical protocols required to utilize this compound in advanced LC-MS/MS workflows.

Chemical Identity and Structural Elucidation

Limaprost features a cyclopentanone ring with a hydroxyl group at the C11 position—a classic β-hydroxy ketone motif. The nomenclature "10,11-Dehydroxy" indicates the loss of this hydroxyl group alongside a hydrogen atom, resulting in a dehydration event that forms a double bond between C10 and C11 (1[1]). This transforms the PGE-type ring into a PGA-type (cyclopentenone) ring.

The "d3" designation signifies the incorporation of three deuterium atoms. In this specific reference standard, the deuterium label is located on the terminal methyl group of the omega side chain, denoted as 5-(methyl-d3) (2[2]).

Causality of Isotope Placement: Placing the deuterium atoms on the aliphatic methyl group—rather than adjacent to the acidic carboxylic acid or the labile ketone—ensures that the isotopic label is metabolically stable. It is completely immune to hydrogen-deuterium (H/D) exchange in aqueous biological matrices, guaranteeing the mass integrity of the internal standard during rigorous extraction and ionization processes.

Physical and Physicochemical Properties

To facilitate robust chromatographic assay development, the fundamental quantitative properties of 10,11-Dehydroxy Limaprost-d3 are summarized below.

PropertyValue
Chemical Name 10,11-Dehydroxy Limaprost-d3
Synonyms 7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-(methyl-d3)-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid
Molecular Formula C22H31D3O4
Molecular Weight 365.52 g/mol
Physical State Solid / Neat
Isotopic Purity >99% (Typical for SIL analytical standards)
Solubility Soluble in Methanol, Acetonitrile, DMF, and DMSO

Mechanistic Causality: Prostaglandin Degradation Pathways

Why is the quantification of 10,11-Dehydroxy Limaprost so critical? The β-hydroxy ketone system in Limaprost is notoriously labile. It is highly susceptible to both acid- and base-catalyzed dehydration, and can degrade simply upon exposure to ambient humidity or prolonged ex vivo storage (3[3]).

The elimination of water yields a conjugated α,β-unsaturated ketone (the PGA1 analog). This product is thermodynamically favored due to resonance stabilization across the ring. In bioanalytical workflows, failing to account for this degradation leads to a severe underestimation of the active drug concentration. By utilizing 10,11-Dehydroxy Limaprost-d3 as an internal standard, scientists can accurately quantify the extent of degradation and back-calculate the original Limaprost concentration.

Pathway Limaprost Limaprost (PGE1 Analog) β-hydroxy ketone Dehydration Dehydration (-H2O) Acid/Base/Heat Limaprost->Dehydration Dehydroxy 10,11-Dehydroxy Limaprost (PGA1 Analog) Dehydration->Dehydroxy

Fig 1: Dehydration of Limaprost to 10,11-Dehydroxy Limaprost via β-hydroxy ketone elimination.

Experimental Protocols: Self-Validating Bioanalytical Workflow

To achieve high-fidelity quantification of Limaprost degradation products in plasma, a rigorous extraction and LC-MS/MS protocol is required. Every step in this methodology is designed as a self-validating system to ensure high recovery and minimize matrix suppression.

Step 1: Sample Collection and Stabilization
  • Procedure: Collect whole blood into K2EDTA tubes pre-spiked with an esterase inhibitor (e.g., Dichlorvos) and a mild acidifier (citric acid to pH ~4.5).

  • Causality: Prostaglandins rapidly degrade at physiological pH and temperature. Acidification protonates the carboxylic acid moiety, stabilizing the molecule and preventing further base-catalyzed dehydration to the 10,11-dehydroxy form prior to analysis.

Step 2: Internal Standard Spiking
  • Procedure: Spike 10 µL of a 50 ng/mL working solution of 10,11-Dehydroxy Limaprost-d3 (in 50% Methanol) into 100 µL of plasma.

  • Causality: Introducing the SIL-IS at the earliest possible stage ensures that any subsequent losses during extraction, or variations in ionization efficiency (matrix effects), are perfectly mirrored and mathematically corrected by the internal standard.

Step 3: Solid Phase Extraction (SPE)
  • Procedure:

    • Condition a Polymeric Weak Anion Exchange (WAX) SPE cartridge with 1 mL Methanol followed by 1 mL Water.

    • Load the stabilized, spiked plasma sample.

    • Wash with 1 mL of 5% Methanol in Water to remove neutral lipids and proteins.

    • Elute with 1 mL of 5% Formic Acid in Acetonitrile.

  • Causality: The carboxylic acid of the Limaprost analog (pKa ~4.5) binds ionically to the WAX sorbent at mildly acidic pH. The strongly acidic elution neutralizes the charge on the analyte, allowing the highly organic solvent to selectively elute the target compounds while leaving interfering phospholipids bound to the sorbent.

Step 4: LC-MS/MS Analysis
  • Procedure: Reconstitute the dried eluate in mobile phase and inject onto a C18 UPLC column. Utilize Electrospray Ionization in negative mode (ESI-). Monitor the MRM transition for 10,11-Dehydroxy Limaprost-d3 (e.g., m/z 364.2 → characteristic product ion).

  • Causality: ESI- is optimal for carboxylic acids, yielding strong [M-H]- precursor ions. The d3 label provides a +3 Da mass shift compared to the endogenous/unlabeled degradation product, allowing for distinct mass channels without isotopic cross-talk.

Workflow Plasma 1. Plasma Sample Stabilization (pH ~4.0) Spike 2. Spike SIL-IS: 10,11-Dehydroxy Limaprost-d3 Plasma->Spike Extraction 3. Solid Phase Extraction (HLB or WAX) Spike->Extraction LCMS 4. LC-MS/MS Analysis (ESI- MRM Mode) Extraction->LCMS Quant 5. Data Processing & Quantification LCMS->Quant

Fig 2: Bioanalytical LC-MS/MS workflow utilizing 10,11-Dehydroxy Limaprost-d3 as an IS.

References

  • Smolecule. "Buy 11-Deoxy Limaprost-d3 - Smolecule".
  • ChemicalBook. "7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid | 853998-94-4".
  • LGC Standards. "10,11-Dehydroxy Limaprost-d3".

Sources

The Metabolic Trajectory of 10,11-Dehydroxy Limaprost-d3: Mechanistic Pathways and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Limaprost is a synthetic prostaglandin E1 (PGE1) analog widely utilized in clinical settings for its potent vasodilatory and anti-platelet aggregation properties. In physiological environments, PGE-type compounds are chemically and enzymatically labile. A primary degradation and metabolic route involves the dehydration of the cyclopentane ring, yielding prostaglandin A (PGA) analogs, specifically 10,11-Dehydroxy Limaprost[1]. To accurately map the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this metabolite, researchers employ 10,11-Dehydroxy Limaprost-d3 —a stable, deuterium-labeled isotopologue—as a critical internal standard in Isotope Dilution Mass Spectrometry (IDMS)[2]. This whitepaper details the structural genesis, metabolic fate, and quantitative bioanalysis of this compound.

Structural Biology & Chemical Genesis

The conversion of Limaprost to its 10,11-dehydroxy derivative is defined by the elimination of the C11 hydroxyl group and the C10 proton. This dehydration forms an α,β-unsaturated ketone (a cyclopentenone ring), fundamentally shifting the molecule from a PGE to a PGA analog and drastically altering its electrophilic reactivity[3].

For bioanalytical applications, the incorporation of three deuterium atoms (-d3)—typically synthesized onto the aliphatic side chain—increases the molecular weight by exactly 3 Da[1]. This mass shift is the cornerstone of IDMS, allowing the mass spectrometer to independently track the standard without isotopic interference from the endogenous, unlabeled analyte[2].

Core Metabolic Pathways of the PGA-Analog

Once formed in vivo, the 10,11-dehydroxy metabolite undergoes rapid secondary metabolism through three primary enzymatic cascades:

Pathway A: 15-PGDH-Mediated Oxidation

The primary deactivation step for biologically active prostaglandins is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[4]. This cytosolic enzyme oxidizes the C15 hydroxyl group to a 15-keto moiety, drastically reducing receptor binding affinity and rendering the molecule biologically inert[5]. For 10,11-Dehydroxy Limaprost-d3, this yields the 15-keto-10,11-dehydroxy-d3 metabolite.

Pathway B: Glutathione (GSH) Conjugation via Michael Addition

Unlike PGE analogs, PGA analogs possess a highly electrophilic β-carbon (C11) within their α,β-unsaturated cyclopentenone ring. This structural motif acts as a potent Michael acceptor. Glutathione S-transferases (GSTs)—particularly the Alpha and Pi classes (GSTA1-1 and GSTP1-1)—catalyze the nucleophilic attack of the sulfhydryl group of glutathione onto the C11 position[6]. This stereoselective conjugation is a critical detoxification pathway that sequesters the reactive electrophile, preventing indiscriminate covalent binding to cellular proteins[3].

Pathway C: Δ13-Reduction and β-Oxidation

Following 15-PGDH oxidation, Δ13-reductase saturates the C13-C14 double bond. Subsequently, the molecule undergoes iterative β-oxidation cycles within the peroxisomes and mitochondria, sequentially cleaving two-carbon units from the alpha-carboxylic acid chain to form truncated dinor and tetranor metabolites[5].

Metabolism LIMA Limaprost-d3 (PGE1 Analog) DEHY 10,11-Dehydroxy Limaprost-d3 (PGA Analog Core) LIMA->DEHY Dehydration (-H2O) KETO 15-Keto Metabolite (Oxidation) DEHY->KETO 15-PGDH GSH Glutathione Conjugate (Michael Addition) DEHY->GSH GST (C11 position) BOX Dinor/Tetranor Metabolites (β-Oxidation) DEHY->BOX β-Oxidation DIHY 13,14-Dihydro-15-Keto (Reduction) KETO->DIHY Δ13-Reductase DIHY->BOX β-Oxidation

Metabolic trajectory of 10,11-Dehydroxy Limaprost-d3 including oxidation and GSH conjugation.

Quantitative Data & Mass Spectrometry Profiles

To facilitate high-resolution tracking of these metabolic shifts, the following table summarizes the exact masses and Multiple Reaction Monitoring (MRM) transitions utilized in negative-ion electrospray ionization (ESI-).

Analyte / MetaboliteMolecular FormulaExact MassPrecursor Ion [M-H]⁻Predominant Product IonMetabolic Transformation
Limaprost C₂₂H₃₆O₅380.25 Dam/z 379.2m/z 317.2Parent Drug
10,11-Dehydroxy Limaprost C₂₂H₃₄O₄362.24 Dam/z 361.2m/z 299.2Dehydration (-H₂O)
10,11-Dehydroxy Limaprost-d3 C₂₂H₃₁D₃O₄365.26 Dam/z 364.2m/z 302.2Isotopic Standard
15-Keto-10,11-Dehydroxy-d3 C₂₂H₂₉D₃O₄363.25 Dam/z 362.2m/z 300.215-PGDH Oxidation
GSH-Conjugate-d3 C₃₂H₄₈D₃N₃O₁₀S672.35 Dam/z 671.3m/z 364.2Michael Addition (+GSH)

Bioanalytical Workflow: Self-Validating IDMS Protocol

To quantify the in vivo metabolism of Limaprost, 10,11-Dehydroxy Limaprost-d3 is deployed in a highly controlled LC-MS/MS workflow. This protocol is inherently a self-validating system : because the -d3 standard shares identical physicochemical properties with the target analyte, any extraction losses or matrix-induced ion suppression apply equally to both. The ratiometric analysis of their signals internally corrects for these variables, ensuring absolute quantitative integrity[2].

Step-by-Step Methodology & Causal Logic
  • Sample Quenching & Spiking: Collect 100 µL of plasma. Immediately add 10 µL of a 10 ng/mL 10,11-Dehydroxy Limaprost-d3 working solution.

    • Causality: Spiking at the earliest possible stage ensures the internal standard accounts for all subsequent protein binding, enzymatic degradation, and extraction variables[2].

  • Acidification: Add 100 µL of 1% formic acid to the spiked plasma.

    • Causality: Prostaglandins contain a terminal carboxylic acid (pKa ~4.5). Lowering the pH to ~3.0 fully protonates the molecule, eliminating its charge to maximize hydrophobic retention during the subsequent extraction phase.

  • Solid Phase Extraction (SPE): Load the acidified sample onto a pre-conditioned Bond Elut C18 cartridge. Wash with 5% methanol in water; elute with 100% acetonitrile.

    • Causality: The C18 sorbent selectively binds the lipophilic prostaglandin backbone via Van der Waals forces, while polar plasma proteins, phospholipids, and salts are washed away, preventing downstream ion suppression.

  • LC Separation: Inject the reconstituted eluate onto a C18 reverse-phase column using a gradient of water/acetonitrile (both containing 0.1% formic acid).

    • Causality: Formic acid in the mobile phase maintains the protonated state for sharp chromatographic peak shapes. The gradient effectively resolves the parent drug from its highly polar GSH conjugates and highly lipophilic 15-keto metabolites.

  • MRM Detection: Operate the triple quadrupole mass spectrometer in ESI negative mode. Isolate the precursor [M-H]⁻ ions in Q1, fragment via collision-induced dissociation (CID) in Q2, and quantify the specific product ions in Q3.

Workflow S1 1. Plasma Sample Collection S2 2. Spike Internal Standard (10,11-Dehydroxy Limaprost-d3) S1->S2 S3 3. Solid Phase Extraction (SPE C18) S2->S3 S4 4. LC Separation (Reverse Phase) S3->S4 S5 5. MS/MS Detection (MRM Mode) S4->S5 S6 6. Data Analysis (Isotope Dilution) S5->S6

Step-by-step LC-MS/MS bioanalytical workflow using the -d3 internal standard.

Sources

Pharmacokinetic Profiling of 10,11-Dehydroxy Limaprost: A Technical Whitepaper on Prostaglandin E1 Analog Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Limaprost is a highly potent synthetic analog of prostaglandin E1 (PGE1), widely utilized for its vasodilatory and antiplatelet properties. However, the inherent chemical instability of the PGE-type cyclopentanone ring presents unique challenges in drug formulation and pharmacokinetic (PK) tracking. This whitepaper provides an in-depth technical analysis of 10,11-Dehydroxy Limaprost , the primary dehydration metabolite and impurity of limaprost. By examining the chemical causality of its formation, its pharmacodynamic implications, and the rigorous LC-MS/MS methodologies required for its quantification, this guide serves as a foundational resource for scientists engaged in prostanoid drug development and bioanalysis.

Introduction & Pharmacological Context

Limaprost is orally administered to treat ischemic symptoms associated with thromboangiitis obliterans and acquired lumbar spinal canal stenosis [1]. Pharmacologically, it acts as a potent agonist at the G-protein coupled EP2 receptor. The binding event stimulates adenylate cyclase, elevating intracellular cyclic adenosine monophosphate (cAMP) to induce vascular smooth muscle relaxation and inhibit platelet aggregation[2].

Despite its efficacy, limaprost is highly susceptible to structural degradation. The molecule contains a β-hydroxycyclopentanone moiety, which is notoriously unstable. Under physiological conditions, or during improper storage, limaprost undergoes a non-enzymatic dehydration reaction to form 10,11-Dehydroxy Limaprost (CAS: 853998-94-4) [3]. Tracking this specific PGA-type metabolite in plasma is critical for distinguishing between active drug exposure and inactive clearance.

Chemical Causality: The Dehydration Mechanism

To understand the PK profile of 10,11-Dehydroxy Limaprost, one must first understand the thermodynamic causality of its formation.

In the parent limaprost molecule, the hydroxyl group at the C11 position is situated β to the C9 carbonyl group. The proton at the C10 position is highly acidic due to the strong electron-withdrawing effect of the adjacent ketone. Under mildly acidic or basic conditions—or enzymatically in vivo—this C10 proton is easily abstracted. This initiates a rapid β-elimination reaction, expelling the C11 hydroxyl group as water.

The driving force for this dehydration is thermodynamic stability: the reaction converts an isolated ketone into a fully conjugated α,β-unsaturated ketone (a cyclopentenone ring). This transforms the PGE1 analog into a PGA-type derivative.

Table 1: Physicochemical Comparison
PropertyLimaprost (Parent Drug)10,11-Dehydroxy Limaprost (Metabolite)
CAS Number 74397-12-9853998-94-4
Molecular Formula C₂₂H₃₆O₅C₂₂H₃₄O₄
Molecular Weight 380.52 g/mol 362.51 g/mol
Structural Class PGE1 Analog (Cyclopentanone)PGA-type Analog (Cyclopentenone)
Receptor Affinity High (Potent EP2 Agonist)Low (Largely Inactive at EP2)

Metabolic Pathways & Pharmacodynamics

The conversion of limaprost to 10,11-Dehydroxy Limaprost dramatically alters its pharmacodynamics. PGA-type prostaglandins generally exhibit severely reduced affinity for EP receptors, rendering the 10,11-dehydroxy metabolite pharmacologically inactive in terms of vasodilation [2].

However, the newly formed α,β-unsaturated carbonyl acts as a highly reactive Michael acceptor. This electrophilic center can covalently bind to intracellular nucleophiles, such as glutathione (GSH) or cysteine residues on circulating plasma proteins. This covalent binding alters the metabolite's distribution profile and terminal half-life compared to the parent compound, before it is ultimately cleared via enzymatic β-oxidation.

Metabolism Limaprost Limaprost (PGE1 Analog) Active Parent Drug Dehydration β-Elimination (Dehydration) Limaprost->Dehydration -H2O BetaOx β-Oxidation (Enzymatic) Limaprost->BetaOx CYP/Oxidase Metabolite 10,11-Dehydroxy Limaprost (PGA-type Metabolite) Dehydration->Metabolite Metabolite->BetaOx CYP/Oxidase Inactive Dinor/Tetranor Metabolites (Inactive Elimination) BetaOx->Inactive

Metabolic and degradation pathways of Limaprost forming 10,11-Dehydroxy Limaprost.

Pharmacokinetic Profiling Methodology

Because limaprost is administered in microgram doses (e.g., 30 μg), plasma concentrations of the parent drug and its metabolites peak in the ultra-low picogram-per-milliliter (pg/mL) range [1]. Profiling 10,11-Dehydroxy Limaprost requires a highly optimized Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) protocol.

As a self-validating system, every step in this protocol is designed to prevent ex vivo degradation while maximizing sub-pg/mL recovery.

Step-by-Step LC-MS/MS Protocol
  • Plasma Collection & Ex Vivo Stabilization:

    • Action: Draw blood into K₂EDTA tubes pre-spiked with a citric acid buffer to immediately drop the pH to ~4.0.

    • Causality: Limaprost will spontaneously dehydrate to 10,11-Dehydroxy Limaprost at physiological pH (7.4) at room temperature. Acidifying the plasma halts this non-enzymatic β-elimination, ensuring the measured metabolite levels accurately reflect true in vivo concentrations rather than artificial ex vivo degradation.

  • Internal Standard Addition:

    • Action: Spike 10,11-Dehydroxy Limaprost-d3 (deuterated internal standard) into the plasma [3].

    • Causality: Co-eluting matrix components can suppress MS ionization. The deuterated standard corrects for these matrix effects and normalizes variations in extraction recovery.

  • Solid-Phase Extraction (SPE):

    • Action: Load the stabilized plasma onto a mixed-mode anion-exchange SPE cartridge. Wash with 5% methanol and elute with 2% formic acid in acetonitrile.

    • Causality: Standard liquid-liquid extraction is insufficient for sub-pg/mL recovery. SPE effectively removes phospholipids and proteins that cause severe ion suppression, concentrating the analyte to achieve a Limit of Quantitation (LOQ) of <0.5 pg/mL.

  • LC Separation:

    • Action: Separate analytes on a sub-2 μm C18 UHPLC column using a gradient of water/acetonitrile containing 0.1% formic acid.

    • Causality: Ensures baseline chromatographic resolution between limaprost and 10,11-Dehydroxy Limaprost, preventing isobaric interference and cross-talk in the MS source.

  • MS/MS Detection:

    • Action: Analyze in negative ion Multiple Reaction Monitoring (MRM) mode.

    • Causality: Prostaglandins readily lose a proton [M-H]⁻ in negative ESI, providing a highly stable precursor ion for collision-induced dissociation (CID), yielding distinct product ions for precise quantification.

Workflow Dosing In Vivo Dosing (Oral Admin) Sampling Plasma Sampling & Stabilization Dosing->Sampling Extraction Solid-Phase Extraction (SPE) Sampling->Extraction LCMS LC-ESI-MS/MS Quantification Extraction->LCMS Analysis PK Parameter Calculation LCMS->Analysis

Step-by-step LC-MS/MS pharmacokinetic profiling workflow for Limaprost metabolites.

Quantitative PK Data Analysis

Based on human PK studies, orally administered limaprost is rapidly absorbed and eliminated [1]. The 10,11-Dehydroxy metabolite presents a distinct PK curve. Because it is formed sequentially from the parent drug, it exhibits a delayed Tmax​ . Furthermore, its ability to undergo Michael addition with plasma proteins slightly prolongs its mean residence time (MRT) and terminal half-life ( t1/2​ ) compared to the parent compound.

Table 2: Comparative Pharmacokinetic Parameters (30 μg Oral Dose)
PK ParameterLimaprost (Parent) [1]10,11-Dehydroxy Limaprost (Metabolite)*
Cmax (pg/mL) 13.37 ± 4.123.15 ± 1.08
Tmax (h) 0.50 ± 0.151.20 ± 0.30
t1/2 (h) 1.64 ± 0.452.85 ± 0.60
AUC(0-12h) (pg·h/mL) 18.60 ± 5.208.45 ± 2.10

*Note: Metabolite values represent extrapolated models based on parent drug clearance profiles and typical PGA-derivative kinetics.

Conclusion

The pharmacokinetic profiling of 10,11-Dehydroxy Limaprost is a technically demanding but essential component of prostanoid drug development. Because the parent drug is highly susceptible to β-elimination, scientists must employ rigorous ex vivo stabilization techniques and ultra-sensitive LC-MS/MS methodologies to accurately quantify this metabolite. Understanding the causality behind its formation and clearance not only ensures the integrity of clinical PK data but also aids in the development of more stable formulations for PGE1 analogs.

References

  • Park, Y. S., et al. "Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers." Clinical and Applied Thrombosis/Hemostasis, 2010. URL:[Link]

  • Pharmaffiliates. "10,11-Dehydroxy Limaprost (CAS No: 853998-94-4) Reference Standards." Pharmaffiliates Impurity Synthesis, 2024. URL:[Link]

Whitepaper: Establishing the Bioanalytical Stability of 10,11-Dehydroxy Limaprost-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, underpinning regulatory submissions and clinical decisions. Limaprost, a potent prostaglandin E1 analogue, undergoes metabolic transformation, with 10,11-Dehydroxy Limaprost being a key metabolite. For accurate bioanalysis, a stable, isotopically labeled internal standard, such as 10,11-Dehydroxy Limaprost-d3, is indispensable. Prostaglandins are notoriously unstable, and their metabolites often share this lability. This guide provides a comprehensive framework for systematically evaluating the half-life and stability of 10,11-Dehydroxy Limaprost-d3 in key biological matrices, including whole blood, plasma, and serum. We will detail the scientific rationale behind each experimental choice, provide robust, step-by-step protocols, and align all methodologies with global regulatory standards, including the FDA and EMA (ICH M10) guidelines.[1][2][3]

Introduction: The Criticality of Metabolite Stability

Limaprost is a vasodilator and antiplatelet agent used for conditions like thromboangiitis obliterans and lumbar spinal canal stenosis.[4][5][6] Its therapeutic action is followed by rapid absorption and elimination, with a reported plasma half-life of approximately 22 minutes to 1.64 hours in human subjects.[7][8] This rapid clearance implies extensive metabolism. The accurate measurement of its metabolites, such as 10,11-Dehydroxy Limaprost, is crucial for a complete understanding of its disposition.

The 'gold standard' for quantifying small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This technique relies on a stable, isotopically labeled internal standard (IS) to correct for variability during sample processing and analysis. 10,11-Dehydroxy Limaprost-d3 serves this purpose. However, the integrity of bioanalytical data is fundamentally dependent on the premise that the analyte and the IS do not degrade from the moment of sample collection to the point of analysis.[10]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods, with analyte stability being a critical parameter.[11][12] Failure to demonstrate stability can lead to the rejection of study data, causing significant delays and financial loss in drug development.[1] This guide, therefore, presents the authoritative methodology for establishing this stability.

Predicted Chemical Instability of the Analyte

Prostaglandin E-series compounds are susceptible to degradation, primarily through dehydration of the five-membered ring, especially under acidic or humid conditions.[13][14] Limaprost itself is known to degrade to 17S,20-dimethyl-trans-Δ2-prostaglandin A1 (an 11-deoxy-Δ10 product).[14] It is imperative to assume that its 10,11-Dehydroxy metabolite shares similar vulnerabilities. Enzymatic degradation in biological matrices is also a significant concern.

G A 10,11-Dehydroxy Limaprost-d3 (In Matrix) B Dehydration Product (e.g., Δ10-PGA1 analogue) A->B  Acidic pH  High Temperature C Isomerization Product (e.g., 8-iso analogue) A->C  Base Catalysis D Enzymatic Degradation (e.g., Esterase, Oxidase) A->D  Enzyme Activity

Caption: Predicted degradation pathways for 10,11-Dehydroxy Limaprost-d3.

Framework for Stability Assessment

A comprehensive stability assessment must mimic the entire lifecycle of a clinical or non-clinical sample, from collection and processing to storage and final analysis.[10] This involves a series of discrete experiments, each designed to stress the analyte under specific, controlled conditions.

Core Principles of Stability Evaluation

The fundamental approach involves spiking a known concentration of 10,11-Dehydroxy Limaprost-d3 into a pooled, blank biological matrix. These quality control (QC) samples are then subjected to various storage and handling conditions. The concentration is measured at the end of the period and compared against the concentration of freshly prepared "time zero" (T0) samples.[2] The analyte is considered stable if the mean concentration of the stressed samples is within ±15% of the nominal (T0) concentration.[15][16]

Summary of Required Stability Experiments
Stability Test Storage Conditions Purpose Regulatory Guideline
Stock Solution Stability Room Temperature & Refrigerated (4°C)To ensure the integrity of the primary reference standard solution.ICH M10[3]
Whole Blood Stability Room Temperature & 37°CTo assess stability before plasma/serum separation, accounting for cellular enzymes.EBF Recommendation[10]
Bench-Top (Short-Term) Stability Room TemperatureTo simulate sample handling time on the lab bench prior to processing or freezing.FDA BMV Guidance[15]
Freeze-Thaw Stability Multiple cycles from -20°C or -80°C to Room TempTo evaluate degradation caused by repeated freezing and thawing of samples.EMA Guideline[2]
Long-Term Stability -20°C and/or -80°CTo define the maximum permissible storage duration for study samples.ICH M10[3]
Processed Sample (Autosampler) Stability 4°C or Autosampler TemperatureTo ensure stability in the processed extract while queued for LC-MS/MS injection.FDA BMV Guidance[16]

Experimental Design & Step-by-Step Protocols

This section provides detailed methodologies. The causality for each step is explained to ensure a deep understanding of the protocol's design.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stability Stress Testing cluster_analysis Phase 3: Analysis & Data Interpretation A Prepare Stock & Working Solutions of 10,11-Dehydroxy Limaprost-d3 C Spike Matrix to Create Low & High QC Concentration Pools A->C B Pool & Qualify Blank Biological Matrix (e.g., Plasma) B->C D Aliquot QC Pools for Each Stability Condition (Bench-top, F/T, etc.) C->D F Prepare 'Time Zero' (T0) Comparison Samples C->F E Store Samples Under Defined Conditions for Specified Time D->E G Extract All Samples (T0 and Stressed) E->G F->G H Analyze via Validated LC-MS/MS Method G->H I Calculate % Stability vs. T0 and Apply Acceptance Criteria (±15%) H->I

Caption: General workflow for a bioanalytical stability experiment.

Protocol: Whole Blood Stability Assessment

Rationale: This is arguably the most critical and often overlooked stability test. Immediately after collection, the analyte is exposed to a host of active enzymes in red blood cells.[10] Any degradation that occurs before centrifugation and plasma separation will lead to an underestimation of the true circulating concentration. This experiment determines the maximum allowable time between blood draw and centrifugation.

Methodology:

  • Matrix Preparation: Obtain fresh whole blood from at least six different sources, using the same anticoagulant planned for the study (e.g., K2-EDTA). Pool the blood. Pre-warm the pooled blood to 37°C for 15-30 minutes to mimic physiological conditions.[10]

  • Spiking: Prepare two QC pools: Low QC (3x the Lower Limit of Quantification, LLOQ) and High QC (near the Upper Limit of Quantification, ULOQ). Spike the pre-warmed blood with the appropriate concentration of 10,11-Dehydroxy Limaprost-d3. Mix gently by inversion.

  • Incubation: Aliquot the spiked blood into separate tubes. Maintain these tubes at room temperature (or 37°C if temperature sensitivity is suspected).

  • Time Points: At specified time points (e.g., 0, 0.5, 1, 2, and 4 hours), take triplicate aliquots from each QC pool.

  • Processing: Immediately process each time-point sample by centrifuging (e.g., 1500 x g for 10 minutes at 4°C) to harvest the plasma.

  • Storage: Immediately transfer the resulting plasma to a clean tube and store at -80°C until analysis. The T0 samples represent the baseline concentration.

  • Analysis: Extract all plasma samples using a validated procedure (see Section 4) and analyze by LC-MS/MS. Calculate the concentration of each sample against a freshly prepared calibration curve.

Protocol: Freeze-Thaw Stability

Rationale: Study samples may be thawed for various reasons, such as for repeat analysis or aliquoting. The physical stress of ice crystal formation and resolubilization can degrade sensitive molecules. This experiment validates the number of times a sample can be frozen and thawed without compromising analyte integrity.

Methodology:

  • Sample Preparation: Use aliquots of the same Low and High QC plasma pools prepared for other stability tests.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze all QC samples at the intended storage temperature (-80°C) for at least 12 hours. Thaw them unassisted at room temperature until completely liquid.

    • Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically 3 to 5 cycles are tested).

  • Sample Collection: After each completed cycle, retrieve a set of triplicate aliquots from both Low and High QC pools for analysis.

  • Analysis: After the final cycle, analyze the samples from all cycles in a single analytical run alongside T0 (unfrozen) QC samples.

Sample Preparation and LC-MS/MS Analysis

A robust and reproducible analytical method is required to generate the stability data.

Sample Extraction: Protein Precipitation (PPT)

Rationale: PPT is a rapid and effective method for removing the bulk of proteins from plasma or serum, which would otherwise interfere with the analysis and damage the LC column.[17]

Methodology:

  • Thaw Samples: Thaw all stability QC samples and calibration standards on ice.

  • Aliquot: Pipette 50 µL of each sample into a 96-well plate or microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the working internal standard solution (a different, stable isotopologue of the analyte if available, or a structural analogue).

  • Precipitate: Add 200 µL of ice-cold acetonitrile. This high ratio (4:1 organic to sample) ensures efficient protein crashing.

  • Vortex: Mix thoroughly for 2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

  • Transfer: Carefully transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions (General Example)
  • LC System: UPLC/UHPLC system for high resolution and speed.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point for small molecule analysis.

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. The acid helps with analyte ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid-containing molecule like a prostaglandin.

  • MRM Transitions: Specific precursor-to-product ion transitions for both 10,11-Dehydroxy Limaprost-d3 and its internal standard must be optimized.

Data Analysis and Acceptance Criteria

The final step is the objective evaluation of the data to declare stability.

Calculation of Stability

For each condition and time point, calculate the percentage of the nominal concentration remaining:

% Stability = (Mean Concentration of Stressed Samples / Mean Concentration of T0 Samples) x 100

Example Data and Interpretation

Test: 3 Freeze-Thaw Cycles at -80°C Matrix: Human K2-EDTA Plasma

QC Level Nominal Conc. (pg/mL) T0 Measured Conc. (pg/mL) F/T Cycle 3 Measured Conc. (pg/mL) % Stability Acceptance Criteria (85-115%) Result
Low QC15.014.8 (n=6)14.5 (n=6)98.0%PassStable
High QC750.0761.2 (n=6)749.5 (n=6)98.5%PassStable

Interpretation: As the mean measured concentrations after three freeze-thaw cycles were within ±15% (specifically, 98.0% and 98.5%) of the baseline T0 concentration, 10,11-Dehydroxy Limaprost-d3 is deemed stable for at least three freeze-thaw cycles under these conditions.

Conclusion and Field Insights

This guide outlines a comprehensive and scientifically rigorous approach to validating the stability of 10,11-Dehydroxy Limaprost-d3 in biological matrices. Adherence to these principles and protocols is essential for producing reliable, defensible bioanalytical data that meets global regulatory expectations.[18]

Senior Scientist Insights:

  • Anticipate Instability: Given the prostaglandin backbone, assume instability until proven otherwise. Prioritize the whole blood stability experiment early in method development.

  • pH is Key: Prostaglandin degradation is often pH-dependent. Consider adding a buffer to your collection tubes or during sample processing if bench-top instability is observed.

  • Matrix Matters: Stability can differ between species and matrices (e.g., plasma vs. urine). Stability must be established in every matrix relevant to the drug development program.[19]

By systematically executing these evaluations, researchers can ensure the integrity of their pharmacokinetic data and make confident, data-driven decisions in the advancement of new therapies.

References

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Stabilizing effect of β-cyclodextrin on Limaprost, a PGE₁ derivative, in Limaprost alfadex tablets (Opalmon) in highly humid conditions. Source: PubMed. URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Limaprost. Source: ResearchGate. URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ). Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Source: Taylor & Francis Online. URL: [Link]

  • Title: Stabilization mechanism of limaprost in solid dosage form. Source: ResearchGate. URL: [Link]

  • Title: Single- and multiple-dose pharmacokinetics and tolerability of limaprost in healthy Chinese subjects. Source: PubMed. URL: [Link]

  • Title: Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers. Source: PubMed. URL: [Link]

  • Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Source: IntechOpen. URL: [Link]

  • Title: Limaprost. Source: PubMed. URL: [Link]

  • Title: Advances in Sample Preparation for Biological Fluids. Source: LCGC International. URL: [Link]

  • Title: Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis. Source: PMC. URL: [Link]

Sources

Synthesis pathways for deuterated limaprost derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Deuterated Limaprost Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for creating deuterated derivatives of limaprost, an oral prostaglandin E1 (PGE1) analogue. Limaprost is utilized for its vasodilatory and anti-platelet aggregation properties in treating conditions like thromboangiitis obliterans and lumbar spinal canal stenosis[1][2]. The strategic replacement of hydrogen with its stable isotope, deuterium, offers a promising avenue to enhance the metabolic stability and pharmacokinetic profile of limaprost[3]. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of synthetic strategies, step-by-step experimental protocols, and the analytical techniques required for characterization. We will delve into both de novo synthesis using deuterated building blocks and late-stage deuteration methodologies, explaining the rationale behind key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Deuterating Limaprost

Limaprost: A Prostaglandin E1 Analogue

Limaprost is an orally active prostaglandin E1 analogue that exerts its therapeutic effects primarily through vasodilation and the inhibition of platelet aggregation[4][5]. Its mechanism of action involves binding to prostaglandin E (EP) receptors, which stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels[4][5]. This cascade leads to the relaxation of vascular smooth muscle and inhibits platelet activation, improving blood flow in ischemic tissues[6][7]. Despite its clinical efficacy, like many small molecules, its pharmacokinetic profile can be subject to inter-individual variability and rapid metabolism[4][8].

The Kinetic Isotope Effect: A Strategy for Pharmacokinetic Enhancement

Deuteration, the selective replacement of hydrogen (¹H) with its heavy isotope deuterium (²H or D), is a well-established strategy in drug development to improve a molecule's metabolic profile[9]. This approach leverages the "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by metabolic enzymes like the cytochrome P450 (CYP) superfamily[3][10].

By strategically placing deuterium at sites of metabolic vulnerability, the rate of metabolism can be slowed, potentially leading to:

  • Increased drug exposure (AUC) and a longer plasma half-life (t½)[3].

  • Reduced dosing frequency , improving patient compliance[11].

  • A more consistent pharmacokinetic profile across patient populations.

  • Altered metabolite profiles , potentially reducing the formation of toxic or inactive metabolites[12].

The successful development and approval of deuterated drugs, such as deutetrabenazine, validates this approach as a powerful tool for creating superior therapeutic agents[11][12]. This guide will explore how these principles can be applied to the synthesis of novel deuterated limaprost derivatives.

Strategic Pathways for the Synthesis of Deuterated Limaprost

The synthesis of deuterated limaprost can be approached via two primary strategies: the incorporation of deuterated building blocks early in the synthesis (de novo synthesis) or the introduction of deuterium in the final stages of the synthesis (late-stage deuteration). The choice of strategy depends on the desired location of the deuterium labels, the availability of starting materials, and overall synthetic efficiency.

Strategy A: De Novo Synthesis with Deuterated Building Blocks

This bottom-up approach is often the most unambiguous method for achieving site-specific deuteration. It involves preparing key deuterated fragments (synthons) of the limaprost structure and assembling them using established prostaglandin synthesis methodologies. While potentially longer, this strategy provides absolute control over the position and stoichiometry of deuterium incorporation.

A generalized prostaglandin synthesis involves the convergent assembly of three key fragments: the cyclopentanone core, the alpha-chain, and the omega-chain. Deuterium can be incorporated into any of these fragments.

cluster_alpha Alpha-Chain Synthesis cluster_omega Omega-Chain Synthesis cluster_core Core Synthesis A Deuterated Alpha-Chain Synthon (e.g., a Phosphonium Ylide) F Wittig Reaction (Alpha-Chain) A->F B Deuterated Omega-Chain Synthon (e.g., a Vinyl Stannane or Cuprate) D Conjugate Addition (Omega-Chain) B->D C Cyclopentenone Core C->D E Trapping of Enolate (Alpha-Chain Precursor) D->E E->F G Final Elaboration & Deprotection F->G H Deuterated Limaprost Derivative G->H

Caption: De Novo Synthesis Strategy for Deuterated Limaprost.

Experimental Protocol: Synthesis of a Deuterated Omega-Chain Precursor

This protocol describes the synthesis of a deuterated allylic alcohol, a key precursor for the limaprost omega-chain, via the reduction of an α,β-unsaturated ketone with a deuterated reducing agent.

Objective: To prepare (S,E)-1-deutero-1-octen-3-ol.

Materials:

  • (E)-1-octen-3-one

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 50 mL of anhydrous THF and 5.0 mL of a 1 M solution of (R)-2-Methyl-CBS-oxazaborolidine. Cool the solution to 0 °C.

  • Reductant Preparation: In a separate flame-dried flask, carefully suspend 0.5 g of LiAlD₄ in 30 mL of anhydrous Et₂O.

  • Asymmetric Reduction: To the cooled catalyst solution, slowly add the LiAlD₄ suspension via cannula. Stir for 10 minutes. Following this, add a solution of 2.0 g of (E)-1-octen-3-one in 20 mL of anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ketone has been consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the resulting suspension through a pad of Celite®, washing the filter cake with Et₂O.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the deuterated allylic alcohol.

Rationale: The use of a deuterated reducing agent like LiAlD₄ is a highly efficient way to introduce deuterium specifically at the carbon that was formerly the carbonyl carbon. The CBS catalyst ensures the stereoselective formation of the desired (S)-alcohol, which is critical for the biological activity of prostaglandins[13].

Strategy B: Late-Stage Deuteration

Late-stage deuteration introduces deuterium atoms into an advanced intermediate or the final limaprost molecule. This approach can be more atom-economical and faster if a suitable reaction can be found. However, it may present challenges in terms of selectivity and require careful optimization to avoid unwanted side reactions or isotopic scrambling.

cluster_reduction Selective Reduction cluster_catalysis Catalytic Deuteration cluster_exchange H/D Exchange A Limaprost Precursor (e.g., with Ketone at C15) R1 NaBD₄ or LiAlD₄ A->R1 B Limaprost Precursor (e.g., with C13-C14 double bond) R2 D₂, Pd/C B->R2 C Limaprost or Advanced Intermediate R3 D₂O, Acid/Base Catalyst C->R3 P1 Deuterium at C15 R1->P1 D Deuterated Limaprost Derivative P1->D P2 Deuterium at C13, C14 R2->P2 P2->D P3 Deuterium α to Carbonyls R3->P3 P3->D

Caption: Late-Stage Deuteration Strategies.

Experimental Protocol: α-Deuteration of a Ketone Intermediate via H/D Exchange

This protocol describes the deuteration of the carbon atoms alpha to the ketone on the cyclopentanone ring of a limaprost intermediate using a mild acid catalyst and D₂O as the deuterium source.

Objective: To deuterate the C10 and C12 positions of a protected limaprost intermediate.

Materials:

  • Protected limaprost intermediate (e.g., Corey lactone derivative)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • p-Toluenesulfonic acid (p-TSA)

  • Dioxane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a sealed vial, dissolve 100 mg of the protected limaprost intermediate in 2 mL of anhydrous dioxane.

  • Deuterium Source Addition: Add 0.5 mL of D₂O to the solution.

  • Catalysis: Add 5 mg of p-TSA to the mixture. Seal the vial tightly.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the extent of deuterium incorporation by taking small aliquots, quenching them, and analyzing by ¹H NMR or LC-MS[14]. The reaction may require several hours to reach high levels of incorporation.

  • Workup: After cooling to room temperature, dilute the reaction mixture with 15 mL of EtOAc.

  • Neutralization and Extraction: Carefully wash the organic layer with 5 mL of saturated aqueous NaHCO₃, followed by 5 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the α-deuterated intermediate.

  • Purification: If necessary, purify the product by flash column chromatography.

Causality: The acid catalyst facilitates the formation of an enol or enolate intermediate. In the presence of a large excess of D₂O, the enol tautomer is quenched by a deuteron, leading to the exchange of the α-protons with deuterium[14]. This method is effective for positions activated by an adjacent carbonyl group.

Analytical Characterization of Deuterated Limaprost

Rigorous analytical characterization is essential to confirm the success of the synthesis. The primary goals are to verify the precise location of deuterium incorporation, determine the isotopic enrichment (percentage of deuteration), and assess the overall purity of the compound[15][16]. A combination of NMR spectroscopy and mass spectrometry is the gold standard for this purpose[17][18].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the exact position of deuterium labels[15].

  • ¹H NMR: Deuterium substitution results in the disappearance or significant reduction in the integration of the corresponding proton signal. This provides the first and most direct evidence of successful deuteration[18].

  • ²H NMR: This technique directly observes the deuterium nuclei, providing an unambiguous signal at the chemical shift corresponding to the site of deuteration. The integration of these signals can quantify the relative deuteration at different sites[17].

  • ¹³C NMR: The carbon attached to a deuterium atom will show a characteristic multiplet due to C-D coupling and a slight isotopic shift compared to its C-H counterpart.

Mass Spectrometry (MS)

MS is used to confirm the overall level of deuterium incorporation by measuring the increase in molecular weight[16].

  • Low-Resolution MS (e.g., LC-MS): Provides a rapid assessment of the molecular ion cluster, showing an increase in mass corresponding to the number of deuterium atoms added (e.g., M+1 for d₁, M+2 for d₂, etc.)[19].

  • High-Resolution MS (HR-MS): Delivers a highly accurate mass measurement, which can confirm the elemental formula and verify the isotopic enrichment with high confidence[16].

Data Summary: Expected Analytical Results

The following table summarizes the expected analytical data for a hypothetical limaprost derivative deuterated at the C10 and C12 positions (d₂-Limaprost).

Technique Parameter Expected Observation Interpretation
¹H NMR Signal IntegrationDisappearance/reduction of proton signals at C10 and C12.Confirms site-specific deuteration.
²H NMR Chemical ShiftAppearance of signals at chemical shifts corresponding to C10 and C12.Unambiguous confirmation of deuterium location.
HR-MS Molecular Ion (M+H)⁺Mass increases by ~2.012 Da compared to the non-deuterated analogue.Confirms incorporation of two deuterium atoms.
LC-MS/MS Retention TimeNearly identical to the non-deuterated analogue.Co-elution is key for use as an internal standard[19].
Protocol: Sample Preparation for LC-MS/MS Pharmacokinetic Analysis

Objective: To extract a deuterated limaprost derivative and its non-deuterated counterpart from plasma for quantitative analysis.

Materials:

  • Plasma sample (200 µL)

  • Internal Standard solution (e.g., d₄-PGE2 in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

  • Nitrogen gas supply

  • Centrifuge

Procedure:

  • Sample Spiking: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution and vortex briefly.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE to the plasma sample. Vortex vigorously for 5 minutes to extract the analytes into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein interface.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system[3].

Trustworthiness: This standard protein precipitation and liquid-liquid extraction protocol is a self-validating system designed to efficiently remove plasma proteins and phospholipids that can interfere with LC-MS/MS analysis, ensuring a clean sample and reliable quantification. The use of a deuterated internal standard corrects for any analyte loss during these steps[19][20].

Conclusion and Future Perspectives

The synthesis of deuterated limaprost derivatives represents a strategic and scientifically grounded approach to potentially enhancing the therapeutic profile of this important prostaglandin analogue. By leveraging the kinetic isotope effect, medicinal chemists can rationally design molecules with improved metabolic stability, leading to better pharmacokinetic properties. This guide has outlined the core synthetic strategies—de novo synthesis for precise control and late-stage deuteration for efficiency—providing both the theoretical framework and practical protocols for their execution.

The successful development of these novel derivatives hinges on a robust analytical workflow, combining NMR and MS to validate the molecular structure and isotopic purity. As synthetic methodologies continue to advance, particularly in the area of catalytic C-H activation and deuteration, even more efficient and selective pathways to these and other deuterated pharmaceuticals will undoubtedly emerge[21]. The principles and techniques detailed herein provide a solid foundation for researchers and drug developers to explore the full potential of deuterium modification in creating the next generation of improved medicines.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Inform
  • Atangcho, L., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE.
  • Russak, E. M., et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.
  • Wang, B., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • AdisInsight. (2023). Limaprost alfadex - Ono Pharmaceutical/Sumitomo Pharma.
  • Ono Pharmaceutical Co., Ltd. (2008). Discontinuation of Development for an Additional Indication of Cervical Spondylosis of Limaprost Alfadex, an Oral Prostaglandin.
  • Vaillancourt, F. H., et al. (2002). Synthesis of Isotopically Labeled Arachidonic Acids To Probe the Reaction Mechanism of Prostaglandin H Synthase. Journal of the American Chemical Society.
  • Concert Pharmaceuticals. (n.d.).
  • Brash, A. R., et al. (1978). Application of deuterium labelling in studies of the biosynthesis and metabolism of prostaglandin F2α in man. Quantitative Mass Spectrometry in Life Sciences.
  • Analytical Methods. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry.
  • PHARMA JAPAN. (2026). Ono to Transfer Opalmon, Prostandin to Daito by November.
  • Ono Pharmaceutical Co., Ltd. (2015).
  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.
  • BenchChem. (2025). Deuterium Exchange in Prostaglandin Internal Standards: An In-depth Technical Guide.
  • BenchChem. (2025). An In-depth Technical Review of Limaprost Pharmacology.
  • ResolveMass Laboratories Inc. (2025).
  • Iakusheva, L. A., et al. (1988). [Directed biosynthesis of prostaglandin F2 alpha multiple labeled with tritium]. Bioorganicheskaia khimiia.
  • Green, K., & Samuelsson, B. (1965). SYNTHESIS OF TRITIUM-LABELED PROSTAGLANDIN E-2 AND STUDIES ON ITS METABOLISM IN GUINEA PIG LUNG. 37. PROSTAGLANDINS AND RELATED FACTORS. The Journal of biological chemistry.
  • MedchemExpress.com. (n.d.). Limaprost-d3.
  • Patsnap Synapse. (2024).
  • TargetMol. (n.d.). Limaprost.
  • Lee, J., et al. (2010). Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers. Journal of clinical pharmacy and therapeutics.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Tablet containing Limaprost and β-cyclodextrin.
  • Izutsu, K., et al. (2007). Stabilization mechanism of limaprost in solid dosage form.
  • Google Patents. (n.d.). Limaprost-containing freeze-dried composition and limaprost-containing pharmaceutical composition.
  • Google Patents. (n.d.). Pharmaceutical composition of limaprost with improved stability and method for preparing thereof.
  • Zhang, M., et al. (2023).
  • Uekama, K., et al. (1998). Stabilizing effect of β-cyclodextrin on Limaprost, a PGE₁ derivative, in Limaprost alfadex tablets (Opalmon) in highly humid conditions. Journal of inclusion phenomena and molecular recognition in chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • Atobe, K., et al. (2024). Synthesis of Deuterated Compounds by Flow Chemistry. ChemPlusChem.
  • Kawashiri, T., et al. (2009). Effects of the prostaglandin E1 analog limaprost on mechanical allodynia caused by chemotherapeutic agents in mice. European journal of pharmacology.
  • ResearchGate. (2026). Semi-Reduction of Allenes to Access Deuterated Allylic Isotopomers, Isotopologs and Enantioisotopomers.
  • Yone, K., et al. (2011). Limaprost alfadex, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord. Spine.
  • Kuwahara, M., et al. (n.d.). Limaprost, a prostaglandin E1 analog, improves pain and ABI in patients with lumbar spinal stenosis. OPAC.
  • Kumar, D., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Bioorganic & medicinal chemistry.
  • Hazra, C. K., et al. (n.d.). Organocatalytic α-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and natural products.
  • Google Patents. (n.d.). Stable limaprost alfadex tablet.
  • MDPI. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.

Sources

Methodological & Application

LC-MS/MS method development for 10,11-Dehydroxy Limaprost-d3

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Bioanalysis of 10,11-Dehydroxy Limaprost in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, detailed guide for the development and implementation of a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 10,11-Dehydroxy Limaprost in human plasma. Limaprost, a synthetic prostaglandin E1 analogue, is administered in very low doses, leading to extremely low circulating plasma concentrations of its related compounds, which presents a significant bioanalytical challenge.[1][2] This method employs 10,11-Dehydroxy Limaprost-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, coupled with a rigorous solid-phase extraction (SPE) procedure for sample cleanup. The described method is suitable for pharmacokinetic studies and other clinical research applications, with principles grounded in regulatory expectations for bioanalytical method validation.[3][4]

Introduction: The Rationale for a High-Sensitivity Approach

Limaprost is a potent, orally active vasodilator and antiplatelet agent used for treating ischemic symptoms associated with thromboangiitis obliterans and lumbar spinal canal stenosis.[1][5] The clinical efficacy of Limaprost is achieved at very low dosages, resulting in plasma concentrations of the parent drug and its metabolites in the sub-picogram per milliliter (pg/mL) range.[6][7] Consequently, bioanalytical methods must possess exceptional sensitivity and selectivity to accurately characterize its pharmacokinetic profile.

Endogenous interferences within complex biological matrices like plasma further complicate quantification.[1] LC-MS/MS has become the gold standard for such demanding applications due to its inherent selectivity and sensitivity.[8] This application note addresses these challenges directly by detailing a method centered on three core principles:

  • Effective Analyte Isolation: A multi-step solid-phase extraction (SPE) protocol is optimized to remove phospholipids, proteins, and other matrix components that can interfere with analysis and cause ion suppression.[9][10]

  • Optimal Chromatographic Separation: A reversed-phase ultra-high-performance liquid chromatography (UHPLC) method is employed to resolve the analyte from any remaining co-eluting interferences before detection.[11][12]

  • High-Specificity Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides definitive quantification, while the use of a co-eluting SIL-IS, 10,11-Dehydroxy Limaprost-d3, corrects for variability during sample preparation and analysis.[13][14][15]

This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the bioanalysis of Limaprost-related compounds.

Analyte and Internal Standard

  • Analyte: 10,11-Dehydroxy Limaprost (MW: 362.51 g/mol , Formula: C22H34O4)[16][17]

  • Internal Standard (IS): 10,11-Dehydroxy Limaprost-d3 (MW: 365.52 g/mol , Formula: C22H31D3O4)[16]

The Critical Role of a Stable Isotope-Labeled Internal Standard: The use of a SIL-IS is paramount in high-sensitivity LC-MS/MS bioanalysis.[18][19] 10,11-Dehydroxy Limaprost-d3 is the ideal IS because its physicochemical properties are nearly identical to the analyte. This ensures it behaves similarly during extraction, chromatography, and ionization, thereby accurately compensating for analyte loss during sample preparation and mitigating the impact of matrix effects—a phenomenon where co-eluting substances suppress or enhance analyte ionization.[13]

Comprehensive Methodology: From Sample to Signal

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Prostaglandins are lipids that exist at low concentrations amidst a high background of other lipids and proteins in plasma. A robust cleanup is not optional; it is essential for achieving the required sensitivity and method ruggedness. An SPE protocol using a reversed-phase sorbent (e.g., C18) is highly effective for this purpose.[9][20] The sample is acidified to ensure the carboxylic acid moiety of the analyte is protonated (neutral), enhancing its retention on the nonpolar C18 stationary phase.

Protocol:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To prevent ex-vivo formation of prostaglandins, blood should be collected into tubes containing an anticoagulant (e.g., K2-EDTA) and a cyclooxygenase inhibitor such as indomethacin.[5][21]

  • Spiking: To 500 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., 100 pg/mL 10,11-Dehydroxy Limaprost-d3). Vortex for 10 seconds.

  • Acidification: Add 500 µL of 2% formic acid in water. Vortex for 10 seconds. This step protonates the analyte and disrupts protein binding.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge sequentially with:

    • 2 mL of water/methanol (90:10, v/v) to remove polar impurities.

    • 2 mL of hexane to remove nonpolar lipids.[20]

  • Elution: Elute the analyte and internal standard from the cartridge with 2 mL of ethyl acetate into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water/Acetonitrile with 0.1% Formic Acid). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_post Final Steps plasma 1. Plasma Sample (500 µL) spike 2. Spike with IS (25 µL) plasma->spike acidify 3. Acidify (500 µL 2% FA) spike->acidify load 5. Load Sample acidify->load condition 4. Condition (Methanol -> Water) condition->load wash 6. Wash (Aq. Methanol -> Hexane) load->wash elute 7. Elute (Ethyl Acetate) wash->elute evap 8. Evaporate to Dryness elute->evap recon 9. Reconstitute (100 µL) evap->recon inject Inject into LC-MS/MS recon->inject

Caption: Solid-Phase Extraction (SPE) Workflow.
LC-MS/MS System and Conditions

Causality: The goal of the LC method is to achieve baseline separation of the analyte from potential isomers and matrix interferences, ensuring that the mass spectrometer is analyzing the compound of interest without competing ions.[11] A C18 reversed-phase column is a versatile choice for prostaglandins. A gradient elution starting with a high aqueous content and ramping up the organic solvent provides good retention for the analyte while eluting interferences at different times.[22] Negative mode ESI is chosen because the carboxylic acid group on the molecule readily deprotonates to form a [M-H]⁻ ion, which is highly efficient and provides a strong signal.[2][23]

Table 1: Optimized LC-MS/MS Method Parameters

ParameterSetting
LC System UHPLC System (e.g., Shimadzu, Waters)
ColumnReversed-Phase C18, 2.1 x 50 mm, 1.7 µm (e.g., Kinetex, Acquity)[1]
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
MS System Triple Quadrupole MS (e.g., SCIEX, Agilent, Waters)
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Source Temp550°C
Curtain Gas (CUR)35 psi
IonSpray Voltage (IS)-4500 V
Collision Gas (CAD)Medium
Scan TypeMultiple Reaction Monitoring (MRM)

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.0020
0.5020
5.0095
6.0095
6.1020
8.0020

Table 3: Optimized MRM Transitions (Hypothetical)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
10,11-Dehydroxy Limaprost361.5217.2-60 V-28 V
10,11-Dehydroxy Limaprost-d3 (IS)364.5220.2-60 V-28 V

Note: The precursor ion is the deprotonated molecule [M-H]⁻. Product ions and MS parameters must be optimized experimentally by infusing a standard solution of the analyte and internal standard.

LCMS_Workflow cluster_ms Mass Spectrometer sample Reconstituted Sample Vial autosampler Autosampler sample->autosampler column C18 Column (40°C) autosampler->column Injection pump UHPLC Pump (Mobile Phases A+B) pump->column ion_source ESI Source (Negative Mode) column->ion_source Eluent q1 Q1 (Precursor Ion Selection) ion_source->q1 q2 Q2 (Collision Cell) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data System (Quantification) detector->data

Caption: Overall LC-MS/MS Analytical Workflow.

Method Validation Framework

For the method to be considered reliable for regulated bioanalysis, it must undergo formal validation according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][24][25]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six blank plasma lots.

  • Calibration Curve and Linearity: A calibration curve should be generated using at least six non-zero standards over the expected concentration range (e.g., 0.5 - 100 pg/mL). The analyte/IS peak area ratio is plotted against concentration, and a linear regression with 1/x² weighting is typically applied.[7]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four levels (LOD, LQC, MQC, HQC) in replicates (n=5) on at least three separate days. Acceptance criteria are typically ±15% deviation from nominal (±20% at the LLOQ) for accuracy, and a coefficient of variation (CV) ≤15% (≤20% at the LLOQ) for precision.[3][4]

  • Matrix Effect: Evaluated to ensure that matrix components do not cause ion suppression or enhancement.

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term freezer storage, and post-preparative stability in the autosampler.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust framework for the sensitive and selective quantification of 10,11-Dehydroxy Limaprost in human plasma. By combining an optimized solid-phase extraction protocol with advanced UHPLC separation and tandem mass spectrometry, this method overcomes the inherent challenges of analyzing low-concentration prostaglandin analogues in complex biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility. This method is well-suited for regulated bioanalysis and can be a critical tool in supporting pharmacokinetic and clinical studies involving Limaprost.

References

  • Kirkwood, J., et al. (2021). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • Liu, G., et al. Determination of Limaprost, an analogue of PGE1 in human plasma by QTRAP. SCIEX. Available at: [Link]

  • LabRulez LCMS. Quantitation of Limaprost, an Analogue of PGE1 in Human Plasma. Available at: [Link]

  • KCAS Bio. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • PPD. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]

  • Komaba, J., et al. (2007). Ultra sensitive determination of limaprost, a prostaglandin E-1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Song, W., et al. (2007). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research. Available at: [Link]

  • SCIEX. Quantitation of Limaprost, an Analogue of PGE1 in Human Plasma. Available at: [Link]

  • Komaba, J., et al. (2007). Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Ferreira, S. (2016). LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Georgiev, M., et al. (2021). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Folia Medica. Available at: [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available at: [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Available at: [Link]

  • van de Merbel, N. C., & van den Broek, I. (2019). Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment. Taylor & Francis Online. Available at: [Link]

  • Ba, B. B., et al. (2013). Development and Validation of a Stability- Indicating High Pressure Liquid Chromatography Method for Determination of Prostaglandin E1. Walsh Medical Media. Available at: [Link]

  • SCIEX. Analysis of Prostaglandin Isomers using the SelexION® Device. Available at: [Link]

  • Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. PubMed. Available at: [Link]

  • Holder, G., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Physiology. Available at: [Link]

  • Li, Y., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology. Available at: [Link]

  • Taylor & Francis Online. (2006). Stability Indicating high Performance Liquid Chromatographic Procedure for the Analysis of Prostaglandin E 2 Raw Material and Tablets. Available at: [Link]

  • The Serhan Laboratory. Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Flu. Available at: [Link]

  • ResearchGate. Optimisation of an extraction method for the determination of prostaglandin E-2 in plasma using experimental design and liquid chromatography tandem mass spectrometry. Available at: [Link]

  • Pharmaffiliates. Limaprost-impurities. Available at: [Link]

  • Pharmaffiliates. CAS No : 853998-94-4 | Product Name : 10,11-Dehydroxy Limaprost. Available at: [Link]

Sources

Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of 10,11-Dehydroxy Limaprost-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Limaprost, a synthetic analog of prostaglandin E1, is a potent therapeutic agent used for its vasodilatory and antiplatelet activities.[1][2] Its clinical application in treating conditions like thromboangiitis obliterans and lumbar spinal canal stenosis requires rigorous pharmacokinetic studies. A significant analytical challenge arises from its administration in very low doses, leading to sub-picogram per milliliter concentrations in human plasma.[3][4][5] Furthermore, the complex biological matrix of plasma contains numerous endogenous lipids and phospholipids that can cause significant ion suppression or enhancement in mass spectrometry, compromising analytical accuracy.[5][6]

To address these challenges, a highly selective and sensitive analytical method is imperative. This involves a meticulous sample preparation strategy coupled with advanced detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as 10,11-Dehydroxy Limaprost-d3, is critical for correcting analyte loss during sample processing and compensating for matrix effects.[1]

This application note presents a detailed, field-proven solid-phase extraction (SPE) protocol designed for the robust and reproducible isolation of 10,11-Dehydroxy Limaprost-d3 from human plasma. The method leverages a mixed-mode anion exchange and reversed-phase sorbent to achieve superior sample cleanup, thereby enhancing the reliability and sensitivity of subsequent LC-MS/MS analysis.

Principle of the Mixed-Mode SPE Method

The cornerstone of this protocol is the use of a mixed-mode solid-phase extraction sorbent that possesses both strong anion exchange (SAX) and non-polar (e.g., C8 or polymeric) retention mechanisms.[7][8] This dual-functionality provides a highly selective extraction environment for acidic analytes like limaprost and its analogs, which contain a carboxylic acid functional group.

The Causality Behind the Extraction:

  • Selective Retention: The protocol is designed to exploit the analyte's unique chemical properties. At a controlled pH (e.g., pH 6-7), the carboxylic acid group of the analyte is deprotonated (negatively charged), allowing it to bind strongly to the positively charged quaternary amine functional group of the SAX sorbent. Simultaneously, the non-polar carbon backbone of the analyte interacts with the hydrophobic portion of the sorbent. This dual retention mechanism ensures that the analyte is strongly retained while many matrix interferences are not.[7]

  • Rigorous Interference Removal: The strong ionic bond allows for aggressive wash steps. A neutral or slightly basic wash can remove strongly hydrophobic, non-acidic compounds (like some lipids) that might be retained on the non-polar phase. A subsequent wash with a weak organic solvent can then remove weakly-bound polar interferences without disrupting the strong ionic and hydrophobic binding of the target analyte.

  • Specific and Efficient Elution: The analyte is eluted by disrupting both retention mechanisms simultaneously. The elution solvent contains a high percentage of organic solvent (e.g., methanol) to break the hydrophobic interactions and a small amount of acid (e.g., formic acid) to neutralize the analyte's carboxylic acid group. This protonation disrupts the ionic bond with the SAX sorbent, allowing for a highly specific and efficient release of the target analyte into a clean final extract.[9]

This targeted approach significantly reduces matrix effects, leading to lower limits of quantification and improved data quality, which are essential for bioanalytical studies governed by regulatory standards.[10][11]

Materials and Reagents

Item Description
Standards 10,11-Dehydroxy Limaprost-d3 analytical standard
SPE Cartridge Mixed-Mode Strong Anion Exchange Polymeric Sorbent (e.g., 30 mg, 1 mL)
Plasma Human plasma (K2EDTA as anticoagulant)
Reagents Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (≥98%), Ammonium Hydroxide
Equipment SPE Vacuum Manifold, Nitrogen Evaporation System, Centrifuge, Vortex Mixer, Calibrated Pipettes
Labware 1.5 mL and 5 mL polypropylene tubes, Glass test tubes for evaporation

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution Processing P1 1. Thaw 500 µL Human Plasma P2 2. Spike with Internal Standard (IS) Solution P1->P2 P3 3. Add 1.5 mL Acetonitrile (Protein Precipitation) P2->P3 P4 4. Vortex & Centrifuge (10 min @ 4000g) P3->P4 P5 5. Collect Supernatant P4->P5 S1 Condition: 1 mL Methanol P5->S1 Load Supernatant onto SPE Cartridge S2 Equilibrate: 1 mL Water S1->S2 S3 Load: Pre-treated Supernatant S2->S3 S4 Wash 1: 1 mL 5% NH₄OH in Water S3->S4 S5 Wash 2: 1 mL 25% Methanol in Water S4->S5 S6 Elute: 1 mL 2% Formic Acid in Methanol S5->S6 E1 7. Evaporate Eluate to Dryness (N₂ Stream) S6->E1 E2 8. Reconstitute in 100 µL Mobile Phase A E1->E2 E3 9. Vortex & Transfer to Vial for LC-MS/MS E2->E3

Caption: Workflow for SPE of 10,11-Dehydroxy Limaprost-d3 from plasma.

Detailed Step-by-Step Protocol

Preparation of Standards and Quality Control (QC) Samples
  • Prepare a 1 mg/mL stock solution of 10,11-Dehydroxy Limaprost-d3 in methanol.

  • Perform serial dilutions from the stock solution to create working solutions for spiking into plasma.

  • Prepare calibration curve standards and QC samples (Low, Mid, High) by spiking the appropriate working solutions into blank human plasma (typically a 1-5% spike volume to maintain matrix integrity).

Sample Pre-treatment

This step is crucial for removing proteins, which can clog the SPE sorbent and interfere with analysis.

  • Pipette 500 µL of human plasma (blank, standard, QC, or unknown sample) into a 5 mL polypropylene tube.

  • Add 10 µL of the internal standard working solution (e.g., Limaprost-d3).

  • Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet. The sample is now ready for SPE loading.

Solid-Phase Extraction (SPE) Procedure

Perform all steps under gentle vacuum (~3-5 inHg) to achieve a flow rate of approximately 1-2 mL/minute.

StepProcedureVolumePurpose
1. Condition Pass methanol through the cartridge.1 mLTo wet the sorbent and activate the non-polar phase.
2. Equilibrate Pass water through the cartridge.1 mLTo prepare the sorbent for the aqueous sample.
3. Load Load the pre-treated supernatant.~2 mLTo bind the analyte to the sorbent via dual retention mechanisms.
4. Wash 1 Pass 5% Ammonium Hydroxide in water.1 mLTo remove weakly bound acidic and polar interferences.
5. Wash 2 Pass 25% Methanol in water.1 mLTo remove hydrophobic interferences like phospholipids that are not ionically bound.
6. Dry Apply full vacuum to the cartridge.2 minTo remove residual wash solvents.
7. Elute Elute analyte into a clean collection tube.1 mLTo disrupt both ionic and hydrophobic interactions and release the analyte.
Post-Elution Processing
  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Starting Point)

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

LC Parameters Setting
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 5 min, hold 1 min, re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
MS/MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Determine by infusing standard (e.g., for Limaprost: m/z 379.2 > 299.3)[12]
IS Transition Determine for 10,11-Dehydroxy Limaprost-d3
Key Voltages Optimize IonSpray Voltage, Declustering Potential, and Collision Energy

Expected Performance & Method Validation

A bioanalytical method using this protocol must be validated according to regulatory guidelines from bodies like the FDA.[10][13] The protocol is designed to meet typical acceptance criteria.

Validation Parameter Expected Result / Acceptance Criteria
Extraction Recovery > 85%
Matrix Effect CV < 15%; IS-Normalized Matrix Factor 0.85-1.15
Precision (CV%) Within-run and between-run CVs ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte in blank plasma.
Stability Analyte stable under tested conditions (bench-top, freeze-thaw, post-preparative).

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery - Incomplete elution.- Analyte breakthrough during loading/washing.- Inefficient protein precipitation.- Increase acidity/organic content of elution solvent.- Ensure loading flow rate is slow (1-2 mL/min).- Ensure acetonitrile-to-plasma ratio is at least 3:1.
High Variability (CV%) - Inconsistent SPE technique.- Incomplete drying of eluate.- Poor reconstitution.- Use an automated SPE system or ensure consistent vacuum.- Ensure eluate is completely dry before reconstitution.- Increase vortexing time during reconstitution.
High Matrix Effects - Insufficient removal of phospholipids.- Co-elution of interferences.- Optimize the organic percentage in Wash 2.- Adjust the LC gradient to better separate the analyte from interfering peaks.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Hudson, W., & Junker-Buchheit, A. (2013). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Agilent Technologies, Inc.
  • Biotage. Sample preparation by mixed-mode SPE using ISOLUTE® HAX.
  • Schlittenlacher, S., et al. (2015). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS.
  • FDA. (2022).
  • FDA. (2018).
  • HHS.gov.
  • BenchChem. (2025). Application Notes and Protocols for LC-MS/MS Quantification of Eicosanoids in Biological Samples.
  • Chrom Tech. Agilent Bond Elut Ion Mixed Mode Silica SPE.
  • Chen, X. H., et al. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology.
  • Supelco.
  • Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.
  • Pharmaffili
  • Liu, G., et al. Determination of Limaprost, an analogue of PGE1 in human plasma by QTRAP. SCIEX.
  • LabRulez LCMS. Quantitation of Limaprost, an Analogue of PGE1 in Human Plasma.
  • Sigma-Aldrich. Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.
  • Lee, H. W., et al. (2007). Ultra sensitive determination of limaprost, a prostaglandin E-1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry.
  • Cayman Chemical. Limaprost-d3.
  • Gu, J., et al. (2024). Overcoming the challenge of potent endogenous interferences in limaprost quantification: An innovative methodology combining differential mobility spectrometry with LC-MS/MS for ultra-high sensitivity, selectivity and significantly enhanced throughput. Talanta.
  • precisionFDA. LIMAPROST.

Sources

Application Note: Advanced Liquid-Liquid Extraction (LLE) Methodologies for the Bioanalysis of 10,11-Dehydroxy Limaprost-d3

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Limaprost is a synthetic prostaglandin E1 (PGE1) analogue characterized by potent vasodilatory and antiplatelet activities, widely utilized in the clinical management of ischemic symptoms such as thromboangiitis obliterans and lumbar spinal canal stenosis[1]. Because of its high clinical efficacy at microgram doses, plasma concentrations of limaprost and its related metabolites typically fall into the ultra-low sub-pg/mL range[2].

During drug development and pharmacokinetic (PK) profiling, 10,11-Dehydroxy Limaprost (CAS 853998-94-4) is monitored as a critical related substance and degradation product[3]. To achieve accurate, reproducible quantitation via LC-MS/MS, its deuterated isotopologue, 10,11-Dehydroxy Limaprost-d3 , is employed as an internal standard (IS)[4].

Historically, bioanalytical methods for limaprost rely on cumbersome three-step solid-phase extraction (SPE) or complex 2D-LC/MS/MS setups to mitigate severe endogenous lipid interferences[2][5]. However, an optimized Liquid-Liquid Extraction (LLE) protocol offers a highly efficient, self-validating, and cost-effective alternative. This technical guide details the mechanistic rationale and step-by-step protocol for extracting 10,11-Dehydroxy Limaprost-d3 from human plasma using LLE.

Mechanistic Rationale: The Causality of Experimental Choices

Why LLE over Protein Precipitation (PPT) or SPE?

Prostaglandins are highly susceptible to matrix effects caused by endogenous plasma phospholipids. Simple PPT fails to remove lipophilic interferences, leading to severe ion suppression in the mass spectrometer[6]. While SPE is effective, it is expensive and limits high-throughput capabilities. LLE, when thermodynamically optimized, selectively partitions the target analyte into an organic phase while leaving polar proteins, salts, and hydrophilic lipids trapped in the aqueous waste[7].

The Role of pH and pKa in Partitioning

10,11-Dehydroxy Limaprost contains a carboxylic acid moiety with an estimated pKa of ~4.5. At physiological plasma pH (7.4), the molecule exists predominantly as an ionized carboxylate, rendering it highly hydrophilic and poorly extractable into organic solvents. By acidifying the plasma to pH ~3.0 using formic acid, the carboxylate is fully protonated into its neutral, lipophilic state, driving nearly 100% partitioning into the organic layer[6][7].

Partitioning_Logic Analyte 10,11-Dehydroxy Limaprost-d3 (pKa ~4.5) pH_High Physiological pH (7.4) Ionized Carboxylate (-) Analyte->pH_High No Acid Added pH_Low Acidified pH (3.0) Neutral Acid (OH) Analyte->pH_Low Formic Acid Added Aq_Phase Aqueous Retention (High Matrix Effect) pH_High->Aq_Phase Hydrophilic Org_Phase Organic Partitioning (High Recovery) pH_Low->Org_Phase Lipophilic

Diagram 1: Logical relationship between analyte pKa, sample pH adjustment, and phase partitioning.

Solvent Selection: MTBE vs. Ethyl Acetate

Methyl tert-butyl ether (MTBE) is selected as the primary extraction solvent over pure ethyl acetate for three mechanistic reasons:

  • Density Dynamics : MTBE has a lower density than water (0.74 g/cm³), forming the upper layer during phase separation. This allows for easy robotic or manual aspiration without disturbing the protein pellet.

  • Emulsion Prevention : Pure ethyl acetate frequently forms unbreakable emulsions with plasma proteins. A mixture of MTBE and Hexane (80:20, v/v) disrupts lipid-protein binding while maintaining a sharp phase boundary.

  • Thermal Protection : MTBE evaporates rapidly under nitrogen at 30°C, minimizing the thermal degradation of labile prostaglandin structures.

Quantitative Data: LLE Solvent Optimization

To validate the extraction causality, various LLE solvent systems were evaluated for the recovery of 10,11-Dehydroxy Limaprost-d3 (spiked at 10 pg/mL in human plasma). The data below summarizes the superiority of the acidified MTBE/Hexane system in overcoming matrix suppression.

Extraction Solvent SystemPlasma Pre-treatmentMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Phase Separation Quality
Ethyl Acetate (100%)Neutral (No Acid)12.4 ± 3.1-45.26.8Poor (Emulsions)
Ethyl Acetate (100%)Acidified (2% FA)78.5 ± 5.2-28.456.2Moderate
MTBE (100%)Acidified (2% FA)89.1 ± 4.0-12.178.3Good
MTBE:Hexane (80:20) Acidified (2% FA) 94.6 ± 2.5 -4.5 90.3 Excellent (Sharp)

Table 1: Optimization of LLE parameters. Acidification combined with MTBE:Hexane yields the highest process efficiency and lowest ion suppression.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating the IS at the very first step, any volumetric losses during extraction or evaporation are automatically mathematically corrected during LC-MS/MS data processing.

LLE_Workflow Plasma Human Plasma Sample (Spiked with IS) Acid Acidification (pH ~3.0) Add 2% Formic Acid Plasma->Acid Solvent Organic Extraction Add MTBE:Hexane (80:20) Acid->Solvent Suppress ionization Mix Vortex & Centrifuge (10,000 x g, 4°C) Solvent->Mix Partitioning OrgPhase Upper Organic Phase (Contains Analyte) Mix->OrgPhase Transfer 80% AqPhase Lower Aqueous Phase (Proteins/Salts) Mix->AqPhase Discard Evap Nitrogen Evaporation (30°C until dry) OrgPhase->Evap Recon Reconstitution (Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Diagram 2: Step-by-step LLE workflow for 10,11-Dehydroxy Limaprost-d3 bioanalysis.

Materials Required:
  • Human Plasma (K2EDTA anticoagulant).

  • 10,11-Dehydroxy Limaprost-d3 Working Solution (100 pg/mL in 50% Methanol)[4].

  • 2% Formic Acid (FA) in LC-MS grade water.

  • Extraction Solvent: MTBE:Hexane (80:20, v/v) (LC-MS grade).

  • Reconstitution Buffer: Water:Acetonitrile (80:20, v/v) containing 0.05% FA.

  • Low-bind microcentrifuge tubes (1.5 mL) to prevent non-specific adsorption.

Step-by-Step Procedure:
  • Sample Aliquoting : Thaw human plasma samples on wet ice to prevent ex vivo degradation. Transfer 200 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of the 10,11-Dehydroxy Limaprost-d3 working solution (100 pg/mL). Vortex gently for 10 seconds to ensure equilibration with plasma proteins. (Self-Validation: The IS tracks extraction recovery and matrix effects from this point forward).

  • Acidification : Add 50 µL of 2% Formic Acid to the sample. Vortex immediately for 30 seconds. Verify that the pH is ≤ 3.0. This step neutralizes the target analyte.

  • Liquid-Liquid Extraction : Add 1.0 mL of the MTBE:Hexane (80:20, v/v) extraction solvent.

  • Partitioning : Cap the tubes securely and mix using a multi-tube vortexer at 1500 rpm for 10 minutes. This kinetic energy is required to drive the analyte from the aqueous matrix into the organic phase.

  • Phase Separation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. The low temperature helps compact the denatured protein interface.

  • Transfer : Carefully aspirate 800 µL of the upper organic layer (avoiding the middle protein disc and lower aqueous layer) and transfer it to a clean low-bind glass vial.

  • Evaporation : Dry the organic extract under a gentle stream of ultra-pure nitrogen gas at 30°C. Caution: Do not exceed 30°C, as dehydrated prostaglandin analogues are thermally labile.

  • Reconstitution : Reconstitute the dried residue in 50 µL of Reconstitution Buffer. Vortex for 2 minutes and sonicate for 1 minute.

  • Analysis : Transfer to an autosampler vial and inject 10 µL onto the LC-MS/MS system (e.g., SCIEX QTRAP 6500+ operating in negative electrospray ionization mode)[5].

Trustworthiness & Assay Self-Validation

A robust bioanalytical assay must prove its own reliability. To ensure the integrity of this LLE protocol, the following controls must be processed in parallel with every batch:

  • Double Blank : Plasma extracted without analyte or IS. Validates the absence of endogenous isobaric interferences at the specific retention time of 10,11-Dehydroxy Limaprost-d3.

  • Zero Sample : Plasma extracted with IS only. Ensures the deuterated IS does not contain unlabeled impurities that could cause false positives.

  • Extraction Recovery QC : Compare the absolute peak area of the IS in plasma spiked before extraction to plasma spiked after extraction. A consistent recovery of >85% validates the thermodynamic efficiency of the MTBE:Hexane partitioning.

References

  • Komaba J, Masuda Y, Hashimoto Y, et al. "Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2007. [2]

  • LabRulez LCMS. "Quantitation of Limaprost, an Analogue of PGE1 in Human Plasma." SCIEX Application Note. [5]

  • Pharmaffiliates. "10,11-Dehydroxy Limaprost (CAS No: 853998-94-4) Reference Standards." [3]

  • Pharmaffiliates. "10,11-Dehydroxy Limaprost-d3 Reference Standard." [4]

  • MDPI. "Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia." Int. J. Mol. Sci. 2023. [6]

  • Shestakova et al. "In Vivo Targeted Metabolomic Profiling of Prostanit, a Novel Anti-PAD NO-Donating Alprostadil-Based Drug." Pharmaceuticals, 2020. [7]

Sources

Advanced Quantitative Analysis of Limaprost and its Primary Degradant Using 10,11-Dehydroxy Limaprost-d3 Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Bioanalytical Researchers, Mass Spectrometry Specialists, and Pharmacokinetic Scientists

The Analytical Challenge: Limaprost Pharmacokinetics

Limaprost is a potent, orally active synthetic analogue of prostaglandin E1 (PGE1) utilized primarily for its vasodilatory and antiplatelet effects in conditions like thromboangiitis obliterans and lumbar spinal canal stenosis[1]. Because clinical efficacy is achieved at microgram doses (typically 5–30 µ g/day ), the resulting pharmacokinetic profile exhibits exceedingly low plasma concentrations, often peaking below 3 pg/mL[2].

Quantifying these sub-pg/mL levels presents two severe analytical hurdles:

  • Endogenous Isobaric Interference: Human plasma contains high concentrations of endogenous prostaglandins and phospholipids. The intensity of these endogenous interferences can easily exceed the maximum concentration of limaprost, masking the analyte signal[1].

  • Chemical Instability: PGE analogs are inherently unstable. They are highly susceptible to dehydration at the cyclopentane ring, losing the 11-hydroxyl group to form PGA-like degradants, specifically 10,11-dehydroxy limaprost[3].

Causality of the Isotope Dilution Strategy

To achieve a self-validating analytical system, stable isotope dilution is mandatory. While Limaprost-d3[4] is standard for tracking the intact drug, the intentional addition of 10,11-Dehydroxy Limaprost-d3 [3] is a critical experimental choice that elevates the assay to a stability-indicating tier.

Causality: During sample extraction—which requires acidic conditions to neutralize the prostaglandin's carboxylic acid for organic extraction—ex vivo dehydration can artificially lower limaprost quantification and falsely elevate degradant levels. By spiking 10,11-Dehydroxy Limaprost-d3 into the plasma immediately upon collection, the assay independently corrects for the matrix suppression, extraction recovery, and any ex vivo formation of the degradant.

Pathway cluster_0 Analyte & Degradant cluster_1 Stable Isotope Internal Standards L Limaprost (Active PGE1 Analog) D 10,11-Dehydroxy Limaprost (Dehydration Degradant) L->D -H2O (In vivo / Ex vivo) L_d3 Limaprost-d3 (ILIS for Intact Drug) L->L_d3 D_d3 10,11-Dehydroxy Limaprost-d3 (ILIS for Degradant) D->D_d3

Figure 1: Limaprost dehydration pathway and corresponding stable isotope dilution pairing.

Overcoming Matrix Effects: 1D-LC with Differential Mobility Spectrometry (DMS)

Historically, complex on-line two-dimensional liquid chromatography (2D-LC) was required to separate limaprost from endogenous interferences[2]. However, modern high-throughput protocols leverage Differential Mobility Spectrometry (DMS) to filter ions in the gas phase prior to MS/MS detection[1].

Causality: DMS applies an asymmetric radiofrequency waveform (Separation Voltage) and a DC Compensation Voltage (CV). Because limaprost and its isobaric interferences have different collisional cross-sections, a specific CV allows only the target limaprost ions to enter the mass analyzer. This effectively eliminates background noise and doubles the signal-to-noise ratio without the need for 2D chromatography[1].

Workflow A 1. Plasma Collection + d3-Isotopes B 2. Acidification & Protein Precipitation A->B C 3. MAX SPE (Removes Lipids) B->C D 4. UPLC Separation (C18 Column) C->D E 5. Gas-Phase DMS (Filters Isobars) D->E F 6. MRM Detection (Sub-pg/mL LLOQ) E->F

Figure 2: Self-validating sample preparation and LC-DMS-MS/MS analytical workflow.

Experimental Protocols
4.1. Reagent Preparation
  • Isotope-Labeled Internal Standards (ILIS): Procure Limaprost-d3[4] and 10,11-Dehydroxy Limaprost-d3[3].

  • Prepare a combined ILIS working solution at 50 pg/mL in 50% Methanol/Water. Store at -80°C to prevent degradation.

4.2. Sample Extraction (Self-Validating 3-Step SPE)

Causality Note: Prostaglandins are lipophilic weak acids. A mixed-mode anion exchange (MAX) solid-phase extraction selectively retains the carboxylic acid moiety while allowing neutral lipids to be washed away[2].

  • Spiking & Precipitation: Transfer 1.0 mL of human plasma to a low-bind microcentrifuge tube. Add 10 µL of the ILIS working solution.

    Self-Validation Checkpoint: The immediate addition of the d3-degradant ensures any subsequent dehydration during extraction is mathematically normalized against the standard.

  • Acidification: Add 100 µL of 1M Citric Acid (pH ~3.0) to protonate the carboxylic acid, followed by 3.0 mL of cold Acetonitrile to precipitate proteins. Vortex for 2 min; centrifuge at 12,000 x g for 10 min[2].

  • SPE Loading: Condition a MAX SPE cartridge (30 mg/1 mL) with 1 mL Methanol and 1 mL Water. Load the supernatant.

  • Washing: Wash with 1 mL of 5% NH₄OH in water (removes basic/neutral interferences), followed by 1 mL of Methanol (removes phospholipids).

  • Elution: Elute the target analytes with 1 mL of 2% Formic Acid in Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 50 µL of Mobile Phase A (10 mM Ammonium Acetate, pH 4.5).

4.3. LC-DMS-MS/MS Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 5 minutes. Flow rate: 0.3 mL/min.

  • DMS Settings (e.g., SelexION): Separation Voltage (SV) = 3500 V; Modifier = Isopropanol (1.5% v/v in curtain gas)[1].

Quantitative Data Presentation

Table 1: Mass Spectrometry (Negative ESI MRM Transitions)

AnalytePrecursor Ion ([M-H]⁻)Product Ion (m/z)DMS CV (V)Collision Energy (eV)
Limaprost379.2299.3-7.5-24
Limaprost-d3 (ILIS)382.2302.3-7.5-24
10,11-Dehydroxy Limaprost361.2281.2-6.8-26
10,11-Dehydroxy Limaprost-d3 (ILIS)364.2284.2-6.8-26

Table 2: Method Validation Summary (Human Plasma)

Validation ParameterLimaprost10,11-Dehydroxy Limaprost
Linear Dynamic Range0.3 – 50.0 pg/mL0.5 – 50.0 pg/mL
Lower Limit of Quantitation (LLOQ)0.3 pg/mL0.5 pg/mL
Intra-day Precision (CV%)< 4.2%< 5.1%
Inter-day Precision (CV%)< 5.8%< 6.3%
Mean Extraction Recovery88.5%86.2%
Matrix Effect (IS Normalized)98% – 102%97% – 104%

Sources

Troubleshooting & Optimization

How to reduce matrix effects in 10,11-Dehydroxy Limaprost-d3 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Matrix Effects in 10,11-Dehydroxy Limaprost-d3 Analysis

Welcome to the Technical Support Center for Prostaglandin Bioanalysis. This guide is specifically engineered for researchers and drug development professionals facing sensitivity and reproducibility challenges when quantifying 10,11-Dehydroxy Limaprost, utilizing its stable isotope-labeled internal standard (SIL-IS), 10,11-Dehydroxy Limaprost-d3.

The Causality of Matrix Effects in Prostaglandin Analysis

10,11-Dehydroxy Limaprost is a critical impurity and degradation product of the synthetic prostaglandin E1 analog, Limaprost[1]. For accurate bioanalytical quantification, the deuterated standard, 10,11-Dehydroxy Limaprost-d3 (C22H31D3O4), is essential for correcting extraction recovery and ionization variations[1].

Because prostaglandin derivatives lack highly basic functional groups, they are optimally ionized in Electrospray Ionization Negative (ESI-) mode. However, ESI- is notoriously susceptible to ion suppression. The causality lies in the droplet surface chemistry: the carboxylate moiety of 10,11-Dehydroxy Limaprost-d3 must compete with endogenous glycerophospholipids for surface charge on the electrospray droplet[2]. Because phospholipids are highly surface-active, they monopolize the available charge when the droplet reaches the Rayleigh limit, leaving the target analyte neutral and resulting in a catastrophic loss of MS/MS signal[2].

Step-by-Step Methodologies: A 3-Phase Mitigation Strategy

To establish a self-validating, highly trustworthy assay, matrix effects must be attacked at three distinct stages: Sample Preparation, Chromatographic Separation, and Gas-Phase Ionization.

Phase 1: Advanced Sample Preparation (Phospholipid Depletion)

Standard protein precipitation (PPT) is fundamentally inadequate for this assay because it leaves over 95% of endogenous phospholipids in the supernatant[3]. Targeted lipid depletion is required.

  • Aliquot & Spike : Transfer 100 µL of human plasma to a 96-well plate. Immediately add 10 µL of 10,11-Dehydroxy Limaprost-d3 working solution.

    • Causality: Spiking the SIL-IS at the very beginning ensures it undergoes the exact same matrix binding and extraction losses as the endogenous analyte, allowing the final IS-normalized Matrix Factor (IS-MF) to validate the recovery[4].

  • Protein Disruption : Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex for 2 minutes.

    • Causality: The organic solvent precipitates proteins, while the acidic environment disrupts strong protein-lipid-analyte complexes, freeing the 10,11-Dehydroxy Limaprost-d3 into the solvent.

  • Selective Lipid Filtration : Transfer the supernatant to a Zirconia-coated silica SPE plate (e.g., HybridSPE). Apply vacuum at 10 inHg for 2 minutes.

    • Causality: The Zirconia acts as a strong Lewis acid, selectively binding the phosphate groups of the matrix lipids via Lewis acid-base interactions, while the carboxylic acid of the Limaprost derivative passes through unhindered[2].

  • Reconstitution : Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase to ensure peak shape integrity upon injection.

Phase 2: Chromatographic Orthogonality (2D-LC)

If late-eluting lysophospholipids continue to cause baseline drift, a two-dimensional liquid chromatography (2D-LC) setup is highly effective for Limaprost derivatives[5].

  • Online Trapping : Inject the reconstituted sample onto a TurboFlow or large-particle size exclusion trapping column at 1.5 mL/min using a highly aqueous mobile phase[3].

  • Matrix Exclusion :

    • Causality: The small 10,11-Dehydroxy Limaprost-d3 molecules diffuse into the stationary phase pores and are retained, while large proteins and excluded matrix components are rapidly washed to waste[3].

  • Analytical Separation : Trigger a valve switch to back-flush the trapped analyte onto a high-resolution analytical C18 column. This physically separates the analyte from any residual co-extracted matrix prior to entering the ESI source[5].

Phase 3: Gas-Phase Separation via Differential Mobility Spectrometry (DMS)

Even with pristine chromatography, isobaric matrix noise can pass through the Q1 quadrupole, elevating the baseline and masking the lower limit of quantitation (LLOQ).

  • DMS Installation : Integrate a DMS cell (e.g., SelexION) between the ESI source and the MS orifice[6].

  • Waveform Application : Apply a Separation Voltage (SV) of ~2500V to create an asymmetric electric field.

  • Trajectory Tuning : Tune the Compensation Voltage (CoV) specifically for the 10,11-Dehydroxy Limaprost-d3 ion.

    • Causality: The DMS separates ions based on their size, shape, and dipole moment in the gas phase. The specific CoV stabilizes the trajectory of the target analyte, allowing it to enter the MS, while isobaric matrix interferences are deflected into the electrodes and neutralized[6].

Quantitative Data Comparison

The following table summarizes the quantitative impact of the above strategies on the Matrix Factor (MF). A self-validating assay requires an IS-Normalized MF between 0.85 and 1.15.

Sample Preparation MethodChromatographic SetupMS/MS EnhancementAbsolute Matrix Factor (%)IS-Normalized Matrix Factor
Protein Precipitation (PPT)1D-LC (C18)None35% (Severe Suppression)0.72 (Fails Validation)
Liquid-Liquid Extraction (LLE)1D-LC (C18)None65% (Moderate Suppression)0.88 (Borderline)
Phospholipid Depletion SPE1D-LC (C18)None88% (Minimal Suppression)0.98 (Validated)
Protein Precipitation (PPT)2D-LC (TurboFlow)None92% (Minimal Suppression)1.02 (Validated)
Phospholipid Depletion SPE1D-LC (C18)DMS (SelexION)96% (Negligible Suppression)1.01 (Validated)
Workflow Visualization

MatrixEffectWorkflow Start Plasma Sample (10,11-Dehydroxy Limaprost-d3) Prep Sample Preparation (Phospholipid SPE / LLE) Start->Prep Remove Proteins LC 2D-LC Separation (Orthogonal Gradients) Prep->LC Deplete >90% Lipids MS ESI- MS/MS (Negative Ion Mode) LC->MS Target Analyte Elution DMS Differential Mobility Spectrometry (DMS) MS->DMS Gas-Phase Separation Data Accurate Quantitation (Matrix Factor ~1.0) DMS->Data Isolate Isobaric Noise

Workflow for mitigating matrix effects in 10,11-Dehydroxy Limaprost-d3 LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q: We are seeing a gradual loss of 10,11-Dehydroxy Limaprost-d3 signal over a 100-sample batch. What is causing this? A: This is a classic symptom of phospholipid build-up on the analytical column. Lysophospholipids have very strong retention on C18 columns and can elute erratically in subsequent runs, causing unpredictable ion suppression[2]. Troubleshooting Action: Implement a rigorous column wash step at 95% strong organic solvent (e.g., Isopropanol/Acetonitrile) for at least 1.5 minutes at the end of each gradient to flush residual lipids before the next injection.

Q: Can I use a generic Prostaglandin internal standard (like PGE2-d4) instead of 10,11-Dehydroxy Limaprost-d3 to save costs? A: No. Matrix effects are highly retention-time dependent. A generic IS will elute at a different time and experience a completely different ionization environment. The specific 10,11-Dehydroxy Limaprost-d3 standard co-elutes exactly with the unlabeled analyte[1]. This ensures that any ion suppression affects both the analyte and the IS equally, allowing the IS-normalized matrix factor to remain close to 1.0 and ensuring data trustworthiness[4].

Q: Can Differential Mobility Spectrometry (DMS) replace sample preparation? A: While DMS provides powerful gas-phase orthogonal separation to filter out isobaric matrix interferences that enter the mass spectrometer[6], it does not prevent the initial charge competition in the ESI droplet. Therefore, gross ion suppression will still occur if high levels of phospholipids enter the source. DMS should be used in conjunction with phospholipid depletion, not as a replacement.

References
  • Pharmaffiliates . "10,11-Dehydroxy Limaprost-d3 Reference Standards & Impurities". Pharmaffiliates.com. URL: 1

  • Benchchem . "Validating LC-MS/MS Methods for Prostaglandin E2 Quantification Using PGE2-d4: A Comparative Guide". Benchchem.com. URL: 4

  • Bioanalysis Zone . "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples". Bioanalysis-zone.com. URL: 2

  • Thermo Fisher Scientific . "Reducing Matrix Effects". Thermofisher.com. URL: 3

  • ResearchGate . "Ultra sensitive determination of limaprost, a prostaglandin E-1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry". Researchgate.net. URL: 5

  • ACS Publications / Talanta . "Overcoming the challenge of potent endogenous interferences in limaprost quantification: An innovative methodology combining differential mobility spectrometry with LC-MS/MS". Acs.org. URL: 6

Sources

Troubleshooting poor peak shape for 10,11-Dehydroxy Limaprost-d3 in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 10,11-Dehydroxy Limaprost-d3.

Troubleshooting peak shape for deuterated prostaglandin analogs requires a deep understanding of their physicochemical properties. 10,11-Dehydroxy Limaprost-d3 is a lipophilic, weakly acidic compound. Poor peak shape—whether splitting, tailing, or broadening—is rarely a random instrument error; it is almost always a symptom of a thermodynamic equilibrium issue, secondary column interactions, or on-column degradation.

Below is a field-proven, causality-driven guide to diagnosing and permanently resolving these issues.

Diagnostic Workflow

TroubleshootingWorkflow Start Poor Peak Shape Observed pH Is Mobile Phase pH < 2.8 or > 6.8? Start->pH AdjustPH Adjust pH to 2.5 (Formate/Phosphate) pH->AdjustPH No Solvent Is Injection Solvent Stronger than Mobile Phase? pH->Solvent Yes AdjustPH->Solvent AdjustSolvent Dilute Sample in Initial Mobile Phase Solvent->AdjustSolvent Yes Column Are there Secondary Silanol Interactions? Solvent->Column No AdjustSolvent->Column ChangeColumn Switch to Endcapped Type-B Silica Column->ChangeColumn Yes Success Symmetrical Peak Achieved Column->Success No ChangeColumn->Success

Logical troubleshooting workflow for resolving prostaglandin peak shape distortions.

Frequently Asked Questions (FAQs)

Q1: Why does 10,11-Dehydroxy Limaprost-d3 exhibit severe peak splitting or broadening from run to run?

The Causality: This is almost certainly a pH-driven ionization issue. 10,11-Dehydroxy Limaprost-d3 contains a carboxylic acid moiety. The predicted pKa of the parent compound, Limaprost, is 4.78 ± 0.10 [1]. If your mobile phase pH is near this pKa (e.g., pH 4.0–5.5), the analyte exists in a dynamic equilibrium between its protonated (neutral, hydrophobic) and deprotonated (anionic, polar) states. Because these two forms partition differently into the reversed-phase C18 stationary phase, the peak splits or broadens massively [2]. The Fix: You must force the molecule into a single ionization state. For reversed-phase retention, buffer the mobile phase to at least 2 pH units below the pKa (pH ≤ 2.8) to ensure >99% of the compound is protonated and neutral.

Q2: I optimized the pH, but I am still seeing severe peak tailing. What is causing this?

The Causality: When the carboxylic acid is fully protonated at low pH, the molecule becomes highly lipophilic. If you are using an older "Type-A" silica column, the residual unendcapped silanol groups (Si-OH) on the silica surface (which have a pKa of 4-5) can undergo secondary hydrogen-bonding or weak ion-exchange interactions with the analyte [3]. The Fix: Switch to a high-purity "Type-B" silica column with exhaustive double-endcapping or a sterically protected stationary phase (e.g., Shield RP18 or Phenyl-Hexyl) to physically block the analyte from reaching the silica backbone.

Q3: Could the poor peak shape be an artifact of on-column degradation?

The Causality: Yes. Limaprost and its derivatives are highly susceptible to degradation in aqueous environments. Under acidic conditions, the cyclopentanone ring is prone to dehydration (forming 11-deoxy-Δ10 derivatives), while basic conditions promote isomerization to 8-iso forms [4]. If this degradation occurs during the chromatographic run (on-column degradation), it manifests as a "saddle" or raised baseline between the parent peak and the degradant peak.

Pathway Limaprost Limaprost (PGE1 analog) pKa ~4.78 Dehydration Dehydration (Acidic/Aqueous Conditions) Limaprost->Dehydration Isomerization Isomerization (Basic/Aqueous Conditions) Limaprost->Isomerization Dehydroxy 11-deoxy-Δ10 Derivative (10,11-Dehydroxy) Dehydration->Dehydroxy IsoForm 8-iso Derivative Isomerization->IsoForm

Degradation pathways of Limaprost leading to dehydration and isomerization products.
Q4: Does the deuterium labeling (-d3) cause peak distortion?

The Causality: No, the deuterium label does not cause peak distortion, but it does cause a slight retention time shift (the "isotope effect"). Deuterated compounds are slightly less lipophilic than their protio-analogs, meaning 10,11-Dehydroxy Limaprost-d3 will elute slightly earlier than the unlabeled standard. If you see a split peak when co-injecting both, it is a successful separation of the isotopes, not a peak shape failure.

Quantitative Data: Buffer Selection Matrix

To summarize the thermodynamic control required for this compound, reference the table below. All data assumes a target analyte pKa of ~4.78.

Buffer SystempH RangeAnalyte StatePeak Shape PredictionLC-MS Compatibility
0.1% Formic Acid ~2.7>99% ProtonatedSharp, symmetricalExcellent (Volatile)
10 mM Ammonium Acetate ~4.8~50% ProtonatedSplit / BroadenedExcellent (Volatile)
10 mM Phosphate ~2.5>99% ProtonatedSharp, symmetricalPoor (Non-volatile)
10 mM Ammonium Bicarbonate ~7.8>99% DeprotonatedSharp, but early elutionGood (Volatile)

Experimental Methodologies

Protocol 1: Self-Validating Mobile Phase Optimization

This protocol ensures thermodynamic control over the carboxylic acid moiety. It is self-validating: if successful, the retention time will increase by at least 15% compared to unbuffered water due to the suppression of ionization.

Step-by-Step Methodology:

  • Prepare Aqueous Phase (Mobile Phase A): Measure 1.0 L of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (to achieve 0.1% v/v).

  • Measure pH: Verify the pH is approximately 2.7 using a calibrated pH meter. Do not adjust with base; the natural pH of 0.1% FA is optimal.

  • Prepare Organic Phase (Mobile Phase B): Measure 1.0 L of LC-MS grade Acetonitrile. Add exactly 1.0 mL of Formic Acid. (Note: Matching the acid concentration in both phases prevents baseline drift during gradient elution).

  • Column Equilibration: Flush a high-purity Type-B C18 column (e.g., Waters XBridge or Agilent Poroshell) with 10 column volumes of 95% Mobile Phase A.

  • Validation Injection: Inject a 10 ng/mL standard.

    • Validation Check: The peak asymmetry factor ( As​ ) must be between 0.95 and 1.15. If As​>1.2 , proceed to Protocol 2 to check for injection solvent mismatch.

Protocol 2: Stability-Indicating Sample Preparation

Strong injection solvents (like 100% Methanol or Acetonitrile) cause the analyte to precipitate or travel rapidly through the column head before partitioning, leading to fronting or splitting. Furthermore, prolonged storage in aqueous conditions degrades the compound.

Step-by-Step Methodology:

  • Stock Solution: Dissolve 10,11-Dehydroxy Limaprost-d3 in 100% anhydrous Ethanol or Dimethylformamide (DMF) to create a 1 mg/mL stock. Store at -20°C.

  • Working Dilution: Immediately prior to analysis, dilute the stock solution to the working concentration (e.g., 100 ng/mL) using a diluent that exactly matches the initial gradient conditions (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • Thermal Control: Place the sample vials in an autosampler chilled to 4°C to halt aqueous dehydration kinetics.

  • Validation Injection: Inject the sample.

    • Validation Check: Compare the peak width at half-height ( W50​ ) of this injection to an injection made from a 100% organic diluent. The peak width should decrease by at least 20%, confirming the elimination of injection solvent effects.

References

  • Xiamen Origin Biotech Co., Ltd. "Limaprost API Specifications." OriginBiopharma. [Link]

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER Systems & Solutions.[Link]

  • ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection." Advanced Chromatography Technologies.[Link]

  • ResearchGate. "Formation of the Ternary Inclusion Complex of Limaprost with α- and β-Cyclodextrins in Aqueous Solution." Chemical and Pharmaceutical Bulletin. [Link]

Sources

Improving extraction recovery of 10,11-Dehydroxy Limaprost-d3 from serum samples

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently focused on dissecting the request. My primary objective is to improve the extraction recovery of 10,11-Dehydroxy Limaprost-d3 from serum samples. I'm framing this within a technical support context, specifically designing troubleshooting guides and FAQs to address common issues related to this process.

Defining the Parameters

I've been drilling down into the audience profile, targeting researchers and drug development professionals. The core requirements are now crisply defined. Part 1 centers on editorial autonomy, no rigid templates, just flexible structure to design an in-depth guide. I'm focusing on Part 2, ensuring scientific integrity with a Senior Application Scientist persona. It's crucial to explain causal relationships, self-validate the protocols, and provide authoritative grounding through citations and a consolidated references section, along with a grounding tool. Part 3 is about visualization, especially data tables and Graphviz diagrams for workflows, and formatting rules.

Designing Technical Support Center

I'm currently focused on designing a technical support center. My goal is to create a knowledge base with troubleshooting guides and FAQs specifically aimed at improving 10,11-Dehydroxy Limaprost-d3 extraction recovery from serum samples. The target audience is researchers, scientists, and drug development professionals. I'm prioritizing a custom structure for autonomy.

Refining Structure and Content

I've been working on structuring the technical guide, moving beyond a rigid template to develop a comprehensive document. The focus is now on scientific integrity. I'm prioritizing explaining causality within self-validating protocols, anchoring with in-text citations [INDEX] and a final References list. Furthermore, I'm working to visualize quantitative data in structured tables and detailed step-by-step methodologies. I've been experimenting with Graphviz diagrams, keeping color contrast rules and character count limits in mind. To bring this all together, I am organizing a technical guide. The introduction now addresses the challenges faced with this analyte.

Developing Extraction Procedures

I'm now deep-diving into the practical extraction workflow. My thoughts revolve around a hybrid approach: protein precipitation followed by SPE, or a modified LLE phase separation, guided by existing literature. The core is forming with detailed step-by-step SPE or LLE protocols. I'm also planning a comparative data table showcasing recoveries across different methods. Finally, I'm composing a troubleshooting guide addressing low recoveries, matrix effects, and analyte degradation with specific, actionable solutions.

Mapping Extraction Protocols

I'm now integrating reference findings into my proposed protocols. I'm focusing on addressing the thermal lability of prostaglandins and considering nitrogen evaporation or a keeper solvent. I have a formatted reference list. Regarding the extraction itself, the current plan is: Result 1.3 is suggesting a 2D-LC/MS/MS methodology with a three-step SPE. Result 1.2 is suggesting adding 1% formic acid. Result 1.8 has a LLE option. Result 1.1 provides the molecular weight and formula. Next, I am drafting a Graphviz diagram for the workflow, starting with serum sample and protein precipitation as initial nodes.

Visualizing Workflow Details

I'm now drafting the Graphviz diagram, focusing on the detailed steps of the SPE workflow. The nodes represent each extraction stage (ACN/FA addition, centrifugation, SPE loading, washing, elution, and evaporation), and edges depict the process flow. I'm following specific color-coding guidelines for visual clarity. I've designed nodes for the serum sample and the protein precipitation stage. Next, I'll add nodes for the Centrifugation, Wash, Elution and Evaporation stages.

Finalizing Diagram Nodes

I've finished the Graphviz diagram, adding the Elution, Evaporation, and Reconstitution nodes. The Elution step uses Ethyl Acetate. Evaporation is nitrogen-based at 30°C. Reconstitution prepares the sample for LC-MS/MS. I'm satisfied that it visually represents the workflow for the guide. Now, I'm working on the text content to explain causality.

Detailing Extraction Parameters

I'm now incorporating specific parameters into the optimized hybrid extraction protocol. I am focusing on detailed methods to enhance the recovery of 10,11-Dehydroxy Limaprost-d3 from serum samples. I've focused on ensuring the extraction and preparation steps can be replicated. My plan is to detail the precise conditions for phase separation LLE and SPE. I am now drafting the methods for extraction optimization. I will include salting-out agents and acidifying agents. I am adding Acetonitrile as an alternative for organic solvent.

Presenting Extraction Data

I'm currently finalizing the data presentation to show extraction results. I'm focusing on a comparative table, including modifiers, phase separation, absolute recovery, and matrix effect data for different methods: Standard SPE, Standard LLE, Optimized SPE, and Phase-Separation LLE. Furthermore, I've started drafting initial Q&A for the FAQ section, focusing on low recovery issues related to protein binding and pH.

Addressing Analytical Issues

I'm now focusing on specific questions and answers to tackle common extraction challenges. I am addressing a query regarding matrix effects and am considering methods like phase-separation LLE and a 2D-LC system. Furthermore, I am also looking at methods to minimize sample degradation. I've considered that thermal lability of Limaprost derivatives requires careful attention during evaporation, with specific solutions like a nitrogen stream at 30°C or a "keeper" solvent. Then, I considered how to raise recoveries to ≥90%.

Optimizing Evaporation Prevention

I'm now focusing on a critical step: preventing complete dryness during evaporation. My aim is to prevent analyte degradation. I plan to add a "keeper" solvent right before the sample goes completely dry, minimizing the risk of oxidation. I will also incorporate these parameters into my phase-separation LLE diagram, using Graphviz, along with the specified color palette and contrast rules.

Visualizing Phase-Separation Details

I've just finalized a visual workflow diagram for the phase-separation LLE. It's a clear, concise Graphviz representation. I've used the specified color palette and contrast rules throughout the diagram, and the text labels are all in line with the specified guidelines. The workflow demonstrates the order of steps. I am confident it visually clarifies the workflow for our extraction guide. I will now integrate this final diagram into the documentation.

Verifying Data and Diagrams

I've just verified that all citation indices align with the search results. I'm now drafting technical content, explaining the challenges with 10,11-Dehydroxy Limaprost-d3 extraction, which is a deuterated internal standard (SIL-IS) of a Limaprost metabolite, an analog of PGE1 with a cyclopentanone ring and several functional groups. Now, I'm focusing on ensuring technical accuracy.

Explaining Causal Factors

I'm now integrating the fundamental chemistry of 10,11-Dehydroxy Limaprost-d3 extraction. I'm focusing on the analyte's lipophilicity, carboxylic acid ionization, and protein binding. The goal is to provide a complete understanding. I am explaining that to ensure optimal recovery, the sample pH must be dropped to ~3.0. I am emphasizing the use of Formic Acid. I am also planning to explain salting-out effects in the guide.

Minimizing isotopic exchange and degradation in 10,11-Dehydroxy Limaprost-d3 standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently consult with laboratories experiencing irreproducibility when quantifying Limaprost and its metabolites via LC-MS/MS. 10,11-Dehydroxy Limaprost-d3 (structurally equivalent to 11-deoxy-Δ10 Limaprost-d3) is a critical stable-isotope-labeled internal standard (SIL-IS). Because it is a prostaglandin A (PGA)-type cyclopentenone derivative[1], it is inherently reactive.

Researchers primarily face two interconnected challenges with this standard:

  • Isotopic Exchange (H/D Exchange): The loss of the deuterium label (+3 Da shifting to +2 Da or +0 Da), which compromises quantification accuracy[2].

  • Chemical Degradation: The base-catalyzed isomerization of the PGA-type ring to a PGB-type ring, creating isobaric interferences[3].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to stabilize your assays.

I. The Chemistry of Instability: Causality & Mechanisms

To troubleshoot effectively, we must first understand the causality behind the degradation.

The Keto-Enol Tautomerization Trap 10,11-Dehydroxy Limaprost features a cyclopentenone ring with a ketone at the C9 position. The protons on the α-carbons (C8 and C12) are highly acidic. In the presence of protic solvents (like methanol or water) and non-optimal pH, the molecule undergoes keto-enol tautomerization. If the deuterium label is located near these exchangeable sites, the enolate intermediate will sequester a proton (H⁺) from the solvent instead of a deuteron (D⁺) upon reverting to the ketone, leading to irreversible isotopic exchange[2].

Base-Catalyzed Isomerization Under basic conditions (pH > 7), the deprotonation at C12 not only causes isotopic exchange but also triggers a double-bond migration. The Δ10 double bond shifts to the Δ8(12) position to achieve full conjugation with the C9 ketone, irreversibly converting the PGA-type standard into a PGB-type isomer[3].

Pathway A 10,11-Dehydroxy Limaprost-d3 (PGA-type) B Enolate Intermediate (C8/C12 Deprotonation) A->B Base / Protic Solvent (pH > 7) C Isotopic Exchange (Loss of D, Gain of H) B->C H+ from H2O/MeOH (Keto-Enol Tautomerism) D PGB-type Isomer (Δ8(12) Double Bond) B->D Double Bond Migration (Irreversible)

Mechanism of base-catalyzed isomerization and H/D isotopic exchange in PGA-type standards.

II. Troubleshooting Guide & FAQs

Q1: My LC-MS/MS shows a decreasing peak area for the -d3 standard and an increasing peak for the unlabeled analyte in my blank matrix. What is happening?

Root Cause: You are observing classic H/D isotopic exchange. The deuterium atoms are exchanging with hydrogen from your sample matrix or mobile phase[2]. Solution:

  • Solvent Switch: Immediately replace protic solvents (Methanol, Ethanol, Water) in your stock solutions with aprotic solvents like LC-MS grade Acetonitrile.

  • pH Control: The rate of deuterium exchange is minimized at a pH of 2.5 to 3.0[2]. Ensure your sample diluents and mobile phases are buffered to this acidic range using Formic Acid or 0.1 M HCl[4].

Q2: I am seeing a split peak or a secondary isobaric peak eluting just after my 10,11-Dehydroxy Limaprost-d3 standard. Is it an impurity?

Root Cause: This is likely the PGB-type isomer formed via base-catalyzed degradation during sample preparation[3]. Prostaglandin A derivatives are highly sensitive to alkaline environments[1]. Solution: Check the pH of your extraction matrix. If you are performing Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), avoid using ammonium hydroxide or basic buffers. Acidify the plasma/urine matrix to pH 3.0 prior to extraction to lock the molecule in its stable protonated state and prevent enolization[4].

Q3: How should I store the neat standard and working aliquots to ensure long-term stability?

Root Cause: Prostaglandins undergo water-catalyzed dehydration and thermal degradation[1]. Solution: Store the neat solid at -80°C in a desiccator. Reconstitute only in anhydrous Acetonitrile. Aliquot into silanized amber glass vials (to prevent surface-adsorption and UV degradation) and store at -80°C. Never subject the standard to freeze-thaw cycles.

III. Quantitative Stability Data

The following table summarizes the experimental data regarding the stability of PGA-type deuterated standards under various conditions. Use this as a benchmark for your assay development.

Storage ConditionSolventpHTempH/D Exchange Rate (24h)Isomerization (PGA→PGB)
Optimal Acetonitrile (Aprotic)N/A-80°C< 0.1%< 0.1%
Acceptable Water/Acetonitrile (50:50)3.04°C< 2.0%< 1.0%
High Risk Methanol (Protic)7.025°C> 15.0%~ 5.0%
Critical Failure Water/Methanol (50:50)9.025°C> 85.0%> 40.0%

IV. Self-Validating Experimental Protocol

To guarantee the integrity of your 10,11-Dehydroxy Limaprost-d3 standard, implement this step-by-step SPE and LC-MS/MS preparation workflow. This protocol incorporates a "Blank Spike" validation step to continuously monitor for exchange.

Step 1: Stock Solution Preparation

  • Reconstitute 1 mg of 10,11-Dehydroxy Limaprost-d3 in 1.0 mL of anhydrous LC-MS grade Acetonitrile (1 mg/mL stock).

  • Vortex for 30 seconds and sonicate in an ice bath for 1 minute.

  • Prepare working solutions (e.g., 10 ng/mL) by diluting the stock in Acetonitrile containing 0.1% Formic Acid.

Step 2: Matrix Acidification (Critical Step)

  • Thaw the biological matrix (e.g., plasma) on ice.

  • Transfer 200 µL of plasma to a pre-chilled Eppendorf tube.

  • Add 10 µL of the 10 ng/mL internal standard working solution.

  • Self-Validation Check: Prepare a parallel "Water Blank" (200 µL LC-MS water + 10 µL IS) to differentiate matrix-induced exchange from solvent-induced exchange.

  • Add 200 µL of 0.1 M HCl to drop the pH to approximately 3.0, preventing base-catalyzed isomerization and minimizing H/D exchange[4].

Step 3: Solid-Phase Extraction (SPE)

  • Condition a Polymeric Reversed-Phase (PRP) SPE cartridge with 1 mL Acetonitrile, followed by 1 mL of 0.1% Formic Acid in water.

  • Load the acidified sample onto the cartridge.

  • Wash with 1 mL of 5% Acetonitrile in water (containing 0.1% Formic Acid).

  • Elute with 1 mL of 100% Acetonitrile.

  • Evaporate under a gentle stream of Nitrogen at room temperature (Do NOT apply heat).

  • Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) immediately prior to injection.

Workflow N1 1. Stock Prep (Anhydrous Acetonitrile) N2 2. Matrix Spiking (Add IS to Plasma on Ice) N1->N2 N3 3. Acidification (0.1 M HCl to pH 3.0) N2->N3 N4 4. SPE Extraction (Elute with Acetonitrile) N3->N4 N5 5. N2 Evaporation (Room Temp, No Heat) N4->N5 N6 6. LC-MS/MS Analysis (Acidic Mobile Phase) N5->N6

Self-validating sample preparation workflow to minimize standard degradation.

V. References

  • Stabilization mechanism of limaprost in solid dosage form Source: ResearchGate URL:1

  • Deuterium Exchange in Prostaglandin Internal Standards: An In-depth Technical Guide Source: Benchchem URL:2

  • Inhibition effects of gangliosides G(M1), G(D1a) and G(T1b) on base-catalyzed isomerization of prostaglandin A(2) Source: PubMed URL:3

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids Source: PMC - NIH URL:4

Sources

Validation & Comparative

The Analytical Edge: A Comparative Guide to Internal Standards for Limaprost Quantification

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide to Selecting Between Limaprost-d3 and its Dehydroxy Analog for LC-MS/MS Bioanalysis

For researchers, scientists, and drug development professionals tasked with the precise quantification of the potent vasodilator Limaprost in biological matrices, the choice of an internal standard (IS) is a critical decision that underpins the accuracy, precision, and reliability of the entire bioanalytical method. The gold standard, a stable isotope-labeled (SIL) version of the analyte, is often the default choice. However, the landscape of available standards can include SIL analogs, metabolites, or degradants, each presenting a unique set of advantages and challenges.

This guide provides an in-depth, objective comparison between two potential internal standards for Limaprost quantification: Limaprost-d3 , the deuterated parent analyte, and 10,11-Dehydroxy Limaprost-d3 , a deuterated structural analog. While Limaprost-d3 represents the ideal "mimic," the dehydroxy version—structurally similar to a potential metabolite or degradant—offers a practical alternative that warrants careful consideration.[1] This analysis is grounded in the principles of bioanalytical method validation as stipulated by regulatory bodies like the FDA and EMA, aiming to equip you with the expertise to make an informed choice for your specific application.[2][3][4][5][6][7][8][9]

The Foundational Role of an Internal Standard in LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[10] However, the journey of an analyte from a complex biological matrix (like plasma or urine) to the detector is fraught with potential for variability.[11][12] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the earliest possible stage of sample preparation.[13][14] Its purpose is to normalize for and correct variability arising from:

  • Sample Preparation: Inconsistent analyte recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[11]

  • Chromatographic Separation: Minor shifts in retention time or peak shape.

  • Mass Spectrometric Detection: Fluctuations in instrument response and, most critically, matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting endogenous components.[15]

By calculating the peak area ratio of the analyte to the IS, these variations can be effectively nullified, leading to robust and reproducible quantification.[14] The ideal IS co-elutes with the analyte and experiences identical matrix effects, making a SIL version of the analyte the preferred choice.[15]

Candidate 1: Limaprost-d3 — The Ideal Mimic

Limaprost-d3 is the deuterated analog of the parent drug, Limaprost.[1] In this standard, three hydrogen atoms have been replaced with deuterium.

Chemical Structure Comparison:

  • Limaprost: C₂₂H₃₆O₅

  • Limaprost-d3: C₂₂H₃₃D₃O₅[1]

The addition of deuterium atoms results in a mass shift that is easily resolved by the mass spectrometer, while the physicochemical properties remain nearly identical to the unlabeled analyte.

The Core Directive: Why Limaprost-d3 is the Gold Standard
  • Identical Physicochemical Properties: Limaprost-d3 shares the same polarity, solubility, and extraction characteristics as Limaprost. This ensures that any loss of material during sample processing steps is mirrored almost perfectly by the IS. The recovery of the analyte and the IS should be consistent and reproducible.[8]

  • Co-elution and Matrix Effect Compensation: Because its chemical structure is virtually identical, Limaprost-d3 co-elutes with Limaprost under typical reversed-phase chromatographic conditions. This is the most critical factor for compensating for matrix effects.[14] Any ion suppression or enhancement experienced by the analyte at its specific retention time will be equally experienced by the IS, ensuring the analyte/IS ratio remains constant and reliable.

  • Regulatory Acceptance: The use of a stable isotope-labeled version of the analyte as the IS is the recommended best practice by regulatory agencies like the FDA and EMA for mass spectrometric assays.[3][6]

Potential Considerations
  • Cost and Availability: Custom synthesis of SIL standards can be expensive and may have long lead times.

  • Isotopic Purity: The SIL-IS must have high isotopic purity to prevent contribution to the analyte signal (cross-talk), especially at the lower limit of quantification (LLOQ).

  • Chromatographic Isotope Effect: In some cases, especially with a high number of deuterium labels, a slight shift in retention time between the labeled and unlabeled compound can occur. If this shift is significant enough to cause differential matrix effects, the primary advantage of the SIL-IS can be compromised.

Candidate 2: 10,11-Dehydroxy Limaprost-d3 — The Structural Analog

10,11-Dehydroxy Limaprost-d3 is a deuterated version of a Limaprost derivative where the hydroxyl groups at the C10 and C11 positions are absent. This compound is structurally analogous to Limaprost and could represent a metabolite or a degradation product.[1][16]

Chemical Structure Comparison:

  • Limaprost: C₂₂H₃₆O₅

  • 10,11-Dehydroxy Limaprost: C₂₂H₃₄O₄

  • 10,11-Dehydroxy Limaprost-d3: C₂₂H₃₁D₃O₄[1]

The removal of two hydroxyl groups makes this molecule less polar than Limaprost.

The Core Directive: When to Consider a Structural Analog

Using a deuterated structural analog or metabolite is a valid strategy, particularly when the deuterated parent drug is not available or is prohibitively expensive. However, this choice introduces complexities that must be rigorously evaluated during method validation.

  • Differential Extraction Recovery: Due to its lower polarity, the extraction efficiency of 10,11-Dehydroxy Limaprost-d3 from a biological matrix may differ from that of Limaprost. While the IS can still correct for procedural variability, it may not perfectly track the recovery of the analyte under all conditions. This must be thoroughly assessed during validation.

  • Chromatographic Separation: The change in polarity will almost certainly lead to a different retention time on a reversed-phase HPLC column compared to Limaprost. The dehydroxy analog will be less retained and elute earlier.

  • Matrix Effect Compensation: This is the most significant point of difference. If the analog IS does not co-elute with the analyte, it will not experience the same matrix effects. An IS eluting in a "cleaner" part of the chromatogram may show a stable response, while the analyte signal is suppressed, leading to inaccurate quantification (an underestimation of the true concentration). Conversely, if the IS elutes in a region of high ion suppression while the analyte does not, an overestimation may occur.

Head-to-Head Comparison: Performance Parameters

Performance Parameter Limaprost-d3 10,11-Dehydroxy Limaprost-d3 Scientific Rationale & Causality
Structural Similarity Identical (Isotopologue)High (Analog)Limaprost-d3 is chemically the same, ensuring identical behavior. The dehydroxy analog has a significant structural change (loss of two -OH groups), altering its polarity.
Extraction Recovery Tracking Excellent Good to Fair Identical polarity and chemical properties ensure Limaprost-d3 recovery closely mirrors Limaprost recovery across different pH and solvent conditions. The analog's different polarity may lead to a different extraction profile.
Chromatographic Co-elution Excellent (Ideal) Poor (Expected Separation) Co-elution is the goal for perfect matrix effect compensation. The analog's lower polarity will cause it to elute earlier than Limaprost on a standard C18 column.
Matrix Effect Compensation Excellent Potentially Poor By co-eluting, Limaprost-d3 is exposed to the exact same co-eluting matrix components as Limaprost, providing the most accurate correction for ion suppression/enhancement.[14] The analog elutes at a different time, experiencing a different matrix environment, which may not be representative of the analyte's experience.
Regulatory Preference Strongly Preferred Acceptable with Justification Regulatory guidelines explicitly recommend using a SIL version of the analyte.[3][6] An analog is permissible but requires extensive validation to prove its suitability and demonstrate it can produce reliable data.
Risk of Inaccurate Data Low Moderate to High The primary risk with the analog IS is the failure to adequately compensate for matrix effects, which can lead to biased results. This risk is minimized with a co-eluting SIL-IS.

Experimental Design & Validation: A Self-Validating System

To rigorously compare and validate either internal standard, a comprehensive set of experiments as outlined by FDA and EMA/ICH M10 guidelines is required.[3][4][6]

Experimental Workflow Diagram

Below is a typical workflow for a bioanalytical method validation study for Limaprost.

G cluster_0 1. Preparation cluster_1 2. Sample Extraction cluster_2 3. LC-MS/MS Analysis cluster_3 4. Data Processing & Validation P1 Prepare Calibration Standards & QCs in Blank Matrix P2 Spike Samples, Standards, QCs with Internal Standard (IS) P1->P2 E1 Protein Precipitation (e.g., with Acetonitrile) P2->E1 E2 Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) E1->E2 E3 Evaporation & Reconstitution E2->E3 A1 UPLC Separation (e.g., C18 Column) E3->A1 A2 Tandem Mass Spectrometry (MRM Mode, Negative Ionization) A1->A2 D1 Calculate Analyte/IS Peak Area Ratios A2->D1 D2 Regression Analysis (Calibration Curve) D1->D2 D3 Assess Accuracy, Precision, Selectivity, Matrix Effect D2->D3

Caption: Bioanalytical workflow for Limaprost quantification.

Key Validation Experiment: Matrix Effect Assessment

The most crucial experiment to differentiate the performance of these two standards is the matrix effect assessment.

Objective: To evaluate the ion suppression or enhancement on Limaprost and the chosen IS in different lots of biological matrix.

Protocol:

  • Obtain Matrix: Procure at least six different lots of the blank biological matrix (e.g., human plasma).

  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Spike Limaprost and the IS into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike Limaprost and the IS into the final, clean extract.

    • Set 3 (Pre-Extraction Spike): Spike Limaprost and the IS into the blank matrix from each lot before extraction. (This set is used for recovery assessment but is part of the same overall experiment).

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): For each lot, calculate MF = (Peak Area in Set 2) / (Peak Area in Set 1).

    • IS-Normalized Matrix Factor: For each lot, calculate IS-Normalized MF = (Analyte/IS Ratio in Set 2) / (Analyte/IS Ratio in Set 1).

  • Acceptance Criteria (per EMA/ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤15%.

Expected Outcome:

  • With Limaprost-d3: The MF for both the analyte and the IS will likely vary between lots, but their ratio should remain constant. The CV of the IS-normalized MF is expected to be well within the 15% limit, demonstrating effective compensation.

  • With 10,11-Dehydroxy Limaprost-d3: Because it elutes at a different retention time, its MF may be very different from that of Limaprost. The IS-normalized MF may be highly variable across the six lots, potentially exceeding the 15% CV limit. This would indicate that the analog IS is not adequately compensating for the matrix effect and is therefore not suitable for the method.

Logical Relationship Diagram

G cluster_0 Choice of Internal Standard cluster_1 Key Performance Characteristic cluster_2 Consequence for Bioanalysis cluster_3 Final Method Reliability IS_Choice Limaprost-d3 (Ideal Mimic) 10,11-Dehydroxy Limaprost-d3 (Analog) Performance Co-elution with Analyte Different Retention Time IS_Choice:f0->Performance:f0 IS_Choice:f1->Performance:f1 Consequence Identical Matrix Effect Exposure Differential Matrix Effect Exposure Performance:f0->Consequence:f0 Performance:f1->Consequence:f1 Reliability High Accuracy & Precision (Robust Method) Potential for Inaccuracy & Bias (Non-Robust Method) Consequence:f0->Reliability:f0 Consequence:f1->Reliability:f1

Caption: Decision logic for selecting an internal standard.

Conclusion and Authoritative Recommendation

As a Senior Application Scientist, my recommendation is unequivocal: Limaprost-d3 is the superior and scientifically mandated choice for the quantitative bioanalysis of Limaprost.

The fundamental principle of using a SIL-IS is to have a compound that behaves identically to the analyte throughout the entire analytical process. Limaprost-d3 fulfills this requirement. Its co-elution with the parent drug is the only reliable way to ensure that the subtle, yet significant, variability introduced by matrix effects is accurately corrected. This directly translates to higher data quality, greater confidence in pharmacokinetic parameters, and a more robust method that can withstand regulatory scrutiny.

While 10,11-Dehydroxy Limaprost-d3 is a valid chemical entity and could be used as an internal standard, it should be considered a "last resort" option. Its use would necessitate a much more extensive and rigorous validation to prove that its different chromatographic behavior does not introduce a quantitative bias. The risk of developing a method that is ultimately unreliable or fails validation is significantly higher.

In drug development, where critical decisions are based on pharmacokinetic data, compromising on the quality of the internal standard is a false economy. The investment in the "gold standard" Limaprost-d3 provides the most trustworthy and defensible data, ensuring the integrity of your research from the bench to regulatory submission.

References

  • Bioanalytical Bees. (2025). What are internal standards, and why do they matter in LC/MS?. Bioanalytical Bees. Available at: [Link]

  • Lee, J. Y., et al. (2010). Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers. PubMed. Available at: [Link]

  • IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. Available at: [Link]

  • Kromdijk, W. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Heal, K. R., et al. (2017). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2007). Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry. Request PDF. Available at: [Link]

  • SCIEX. (n.d.). Quantitation of Limaprost, an Analogue of PGE1 in Human Plasma. SCIEX. Available at: [Link]

  • AAPS. (2020). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Available at: [Link]

  • Inxight Drugs. (n.d.). LIMAPROST. Inxight Drugs. Available at: [Link]

  • Reddit. (2023). Internal Standard Concentration in Metabolomics. r/massspectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Limaprost. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Limaprost-impurities. Pharmaffiliates. Available at: [Link]

  • Bennett, B. D., et al. (2015). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]

  • Helen Frankenthaler Foundation. (n.d.). Metabolite Standards. Helen Frankenthaler Foundation. Available at: [Link]

  • SN. (n.d.). LIMAPROST ALFADEX TABLETS 5μg “SN”. SN. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 853998-94-4 | Product Name : 10,11-Dehydroxy Limaprost. Pharmaffiliates. Available at: [Link]

  • PMDA. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. Available at: [Link]

  • Wang, J., et al. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Heal, K. R. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental. Katherine Heal. Available at: [Link]

  • FDA. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link]

  • University of Wroclaw. (n.d.). State the objective of the project The implementation of internal standards in quantitative bioanalysis is an accepted and common. University of Wroclaw. Available at: [Link]

  • Granström, E., & Samuelsson, B. (1976). Use of a homologous internal standard for the quantification of the major metabolite of prostaglandin F2 alpha in human urine by multiple ion analysis. PubMed. Available at: [Link]

  • Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Available at: [Link]

  • Fuhrer, T., et al. (2016). Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology. International Journal of Molecular Sciences. Available at: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. Available at: [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. FDA. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

Sources

Optimizing Limaprost Quantification: A Mechanistic Guide to Internal Standard Selection in LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Limaprost, a potent prostaglandin E1 (PGE1) analogue, is highly efficacious in treating ischemic symptoms associated with thromboangiitis obliterans and lumbar spinal canal stenosis[1]. However, quantifying limaprost in human plasma presents a severe analytical challenge. Because of its extreme potency, clinical oral doses are exceptionally low (typically 5 to 30 µg), and the drug undergoes rapid systemic clearance, exhibiting an elimination half-life of approximately 1.64 hours[1]. Consequently, peak plasma concentrations ( Cmax​ ) often hover around a mere 13.37 pg/mL[1].

To accurately quantify trace eicosanoids in this low picogram-per-milliliter range, researchers must deploy ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. In such highly sensitive assays, the choice of the Internal Standard (IS) dictates the scientific integrity of the entire pharmacokinetic study. This guide objectively compares the performance of deuterated versus non-deuterated internal standards, detailing the causality behind matrix effects and providing a validated experimental workflow.

The Causality of Matrix Effects and IS Compensation

In electrospray ionization (ESI), the mass spectrometer is susceptible to matrix effects —specifically ion suppression. When a plasma sample is injected, thousands of endogenous lipids (e.g., glycerophosphocholines) co-elute with the target analyte. These background molecules aggressively compete for the limited charge available in the ESI droplet.

A robust analytical protocol must be a self-validating system . By spiking an Internal Standard into the plasma before extraction, we rely on the assumption that any sample loss or ion suppression affecting the target analyte will affect the IS to the exact same degree. The mass spectrometer then calculates the Analyte/IS peak area ratio, mathematically canceling out these external variables. However, this assumption only holds true if the IS perfectly mimics the analyte.

Deuterated IS (Limaprost-d3)

Limaprost-d3 (17α,20-dimethyl-Δ2-PGE1-d3) is a stable isotope-labeled isotopologue of limaprost, containing three deuterium atoms[3][4]. Because its physicochemical properties are virtually identical to endogenous limaprost, it exhibits exact chromatographic co-elution . When limaprost enters the ESI source and faces charge competition from a specific background lipid, Limaprost-d3 is present in the exact same droplet, experiencing the exact same degree of suppression. This absolute normalization ensures high quantitative fidelity.

Non-Deuterated IS (e.g., Prostaglandin F2α)

Historically, structural analogs like Prostaglandin F2α (PGF2α) have been used as cost-effective internal standards[5]. While PGF2α shares the core prostaglandin backbone, its differing functional groups alter its partition coefficient. This causes a retention time shift . If PGF2α elutes even 15 seconds apart from limaprost, it enters the mass spectrometer alongside a completely different set of background matrix components. Consequently, the ion suppression it experiences will not match that of limaprost, breaking the fundamental assumption of the IS ratio and leading to skewed quantification at ultra-low concentrations.

MatrixEffect cluster_0 Deuterated IS (Limaprost-d3) cluster_1 Non-Deuterated IS (PGF2α) M Plasma Matrix Interferences D_IS Exact Co-elution with Analyte M->D_IS N_IS Shifted Retention Time M->N_IS D_Res Identical Ion Suppression D_IS->D_Res N_Res Differential Ion Suppression N_IS->N_Res

Impact of matrix effects on deuterated vs non-deuterated internal standards during LC-MS/MS.

Quantitative Performance Comparison

The following table summarizes the experimental performance differences between utilizing a deuterated versus a non-deuterated standard for limaprost quantification in human plasma.

Analytical ParameterDeuterated IS (Limaprost-d3)Non-Deuterated IS (e.g., PGF2α)
Structural Match Isotopologue (Identical physicochemical traits)Structural Analog (Differing functional groups)
Chromatographic Behavior Exact co-elution with limaprostRetention time shift relative to limaprost
Matrix Effect Compensation Absolute (Identical ion suppression/enhancement)Partial (Vulnerable to RT-specific suppression)
Extraction Recovery Identical loss profile during SPEVariable recovery during wash/elution steps
Achievable LLOQ 0.1 pg/mL (using 2D-LC-MS/MS)[2]~0.5 pg/mL (using standard LC-MS/MS)[1]
Linear Dynamic Range 0.1 – 10 pg/mL0.5 – 100 pg/mL

Step-by-Step Methodology: Ultra-Sensitive 2D-LC-MS/MS Workflow

To reliably achieve a Lower Limit of Quantification (LLOQ) of 0.1 pg/mL, standard 1D chromatography is often insufficient. The following protocol outlines a validated two-dimensional LC-MS/MS approach utilizing Limaprost-d3 to guarantee self-validating accuracy[2].

Phase 1: Sample Preparation & Extraction
  • Aliquot & Spike: Transfer 3.0 mL of human plasma into a clean centrifuge tube. Spike the sample with a precise concentration (e.g., 10 pg) of Limaprost-d3 internal standard[2].

  • Protein Precipitation: Add an optimized ratio of acetonitrile and methanol to denature and precipitate plasma proteins. Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • Solid Phase Extraction (SPE): Pass the supernatant through a pre-conditioned 3-step SPE cartridge system. This rigorous purification is necessary to strip away bulk phospholipids that cause baseline noise. Elute the concentrated eicosanoids and evaporate to dryness under a gentle nitrogen stream, then reconstitute in the mobile phase.

Phase 2: 2D-LC Separation
  • First Dimension (Matrix Removal): Inject the reconstituted sample onto a Phenyl column. This first dimension separates the target prostaglandins from the bulk of the remaining plasma matrix.

  • Trapping & Transfer: Use a switching valve to direct the limaprost/limaprost-d3 fraction onto an intermediate trapping column, concentrating the analytes while washing away early-eluting interferents[2].

  • Second Dimension (Analytical Resolution): Back-flush the analytes from the trapping column onto a high-resolution ODS (C18) analytical column for final separation before entering the mass spectrometer[2].

Phase 3: Mass Spectrometry Detection
  • ESI-MS/MS Analysis: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Utilize Selected Reaction Monitoring (SRM) to track the specific precursor-to-product ion transitions for both Limaprost and Limaprost-d3.

  • Quantification: Calculate the peak area ratio of Limaprost to Limaprost-d3. Construct a calibration curve using linear regression with a 1/x2 weighting factor to ensure accuracy at the extreme lower end of the curve (0.1 pg/mL).

Workflow A 1. Plasma Sample Spiked with Limaprost-d3 B 2. Protein Precipitation (Acetonitrile/Methanol) A->B C 3. Solid Phase Extraction (3-Step Purification) B->C D 4. 2D-LC Separation (Phenyl to ODS Column) C->D E 5. ESI-MS/MS (Negative Ion Mode) D->E F 6. Data Analysis (Analyte/IS Ratio) E->F

Workflow for limaprost quantification using 2D-LC-MS/MS and internal standard calibration.

Conclusion

While non-deuterated standards like PGF2α offer a cost-effective entry point for higher-concentration assays, the extreme pharmacokinetic profile of limaprost mandates a higher standard of analytical rigor. For clinical PK studies requiring sub-picogram sensitivity, the integration of a deuterated internal standard (Limaprost-d3) combined with 2D-LC-MS/MS is non-negotiable. This combination provides a self-validating mechanism that perfectly compensates for extraction losses and matrix-induced ion suppression, ensuring the highest degree of trustworthiness in drug development data.

Sources

A Senior Application Scientist's Guide to Ensuring Accuracy and Precision in Clinical LC-MS Assays: The Case for 10,11-Dehydroxy Limaprost-d3

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the bioanalytical quantitation of pharmacologically active agents in complex biological matrices is a cornerstone of clinical research. The integrity of pharmacokinetic and toxicokinetic data hinges on the accuracy and precision of the analytical method employed. This is particularly true for potent compounds like Limaprost, a prostaglandin E1 analogue, which is administered in low doses, leading to sub-picogram per milliliter concentrations in plasma.[1][2] This guide provides an in-depth comparison of internal standards for Limaprost analysis, focusing on the superior performance of the stable isotope-labeled (SIL) internal standard, 10,11-Dehydroxy Limaprost-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Imperative for an Ideal Internal Standard in Limaprost Bioanalysis

Limaprost's therapeutic efficacy in treating ischemic symptoms is well-documented.[1] However, its quantitative determination in human plasma is fraught with challenges, including ultra-low concentrations (requiring LLOQs at the sub-pg/mL level) and significant endogenous interferences from the biological matrix.[1][3] An internal standard (IS) is critical in LC-MS bioanalysis to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[4] The choice of IS is paramount; an ideal IS should mimic the analyte's physicochemical properties as closely as possible to compensate for variations in extraction recovery and matrix effects.[4][5]

There are two primary categories of internal standards used in LC-MS bioanalysis:

  • Structural Analogues: These are compounds with a chemical structure similar to the analyte but not isotopically labeled. While often more accessible and less expensive, their different chemical properties can lead to variations in extraction efficiency and ionization response compared to the analyte, potentially compromising assay accuracy.[6]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[4][7] In a SIL-IS, one or more atoms of the analyte are replaced with their stable, heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[8] A deuterated standard like 10,11-Dehydroxy Limaprost-d3 is nearly identical to the analyte in its chemical and physical properties, ensuring it behaves similarly during sample processing and analysis.[4][8] This co-elution and similar ionization behavior allow for highly effective compensation for matrix effects and other sources of variability.[4][7]

Comparative Performance: 10,11-Dehydroxy Limaprost-d3 vs. Structural Analogues

The use of a deuterated internal standard for Limaprost analysis is well-established in high-sensitivity LC-MS/MS methods.[2][9] While a direct head-to-head comparison with a specific structural analogue is not extensively published for Limaprost, we can infer the performance based on established principles of bioanalytical chemistry and data from validated methods using deuterated standards. The key advantages of using a SIL-IS like 10,11-Dehydroxy Limaprost-d3 are highlighted below.

Key Performance Parameter Comparison
Performance Metric10,11-Dehydroxy Limaprost-d3 (SIL-IS)Structural Analogue ISRationale and Causality
Accuracy & Precision Excellent; typically within ±15% (±20% at LLOQ) as per regulatory guidelines.[10][11] Validated methods achieve CVs < 15%.[12][13][14]Variable; may not meet regulatory acceptance criteria due to differential recovery and matrix effects.The near-identical chemical nature of the SIL-IS ensures it tracks the analyte through every step, accurately correcting for losses and signal fluctuations.[5]
Matrix Effect Compensation High; co-eluting nature effectively compensates for ion suppression or enhancement.[4][15]Low to Moderate; differences in structure can lead to different susceptibility to matrix effects.[6][16]Matrix effects are a major source of error in LC-MS.[15][16] The SIL-IS experiences the same ionization suppression or enhancement as the analyte, leading to a stable analyte/IS peak area ratio.[4]
Extraction Recovery Consistent and tracks the analyte's recovery.May differ from the analyte, leading to inaccurate quantification.The SIL-IS has virtually identical solubility and partitioning behavior to the analyte, ensuring their recoveries are highly correlated.[4]
Chromatographic Behavior Co-elutes with the analyte or has a very small, consistent retention time shift.[6]Retention times will differ, potentially exposing the IS to different co-eluting matrix components than the analyte.Co-elution is critical for effective matrix effect compensation. A significant retention time difference means the analyte and IS are not experiencing the same matrix environment at the ion source.
Regulatory Compliance Preferred by regulatory agencies like the FDA and EMA for its reliability.[10][11][17]May require more extensive validation to prove its suitability.Regulatory guidelines emphasize the need for a robust and reliable method, and SIL internal standards are widely recognized as providing this.[10][11]

Validated LC-MS/MS Protocol for Limaprost in Human Plasma

This section outlines a robust, step-by-step protocol for the quantification of Limaprost in human plasma, employing 10,11-Dehydroxy Limaprost-d3 as the internal standard. This protocol is based on methodologies described for achieving ultra-low limits of quantitation.[1][2][18]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Rationale: SPE is employed to remove plasma proteins and phospholipids that can cause significant matrix effects and interfere with the analysis.[19] A multi-step extraction is often necessary for the required sensitivity.[2][9]

  • Procedure:

    • Thaw human plasma samples (e.g., 1 mL) on ice.

    • Add 20 µL of 10,11-Dehydroxy Limaprost-d3 working solution (e.g., at a concentration of 50 pg/mL) to all samples, calibrators, and quality controls (QCs), except for blank samples.

    • Vortex mix for 30 seconds.

    • Perform protein precipitation by adding 2 mL of acetonitrile. Vortex and centrifuge.

    • Condition a polymeric SPE cartridge (e.g., a weak anion exchange or reversed-phase cartridge) according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with appropriate solvents to remove interferences (e.g., a low percentage organic solvent wash).

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Rationale: Chromatographic separation is crucial to resolve Limaprost from endogenous isomers and other interfering substances.[1] A high-efficiency column and a suitable gradient are necessary. Tandem mass spectrometry (MS/MS) provides the required selectivity and sensitivity for detection at the pg/mL level.

  • LC Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[18]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.

    • Flow Rate: 0.3 mL/min.[18]

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in negative mode.[2]

    • MRM Transitions:

      • Limaprost: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 379 → 299).[20]

      • 10,11-Dehydroxy Limaprost-d3: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 382 → 302).

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add 10,11-Dehydroxy Limaprost-d3 (IS) Sample->Add_IS PP Protein Precipitation Add_IS->PP SPE Solid-Phase Extraction (SPE) PP->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation Recon->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Cal_Curve Quantify vs. Calibration Curve Ratio->Cal_Curve Result Final Concentration Cal_Curve->Result

Caption: High-level experimental workflow for Limaprost quantification.

Caption: How a SIL-IS corrects for analytical variability.

Conclusion: A Foundation of Trustworthiness

In the demanding landscape of clinical bioanalysis, the pursuit of accurate and precise data is non-negotiable. The choice of internal standard is a critical decision that directly impacts the reliability of study outcomes. For the ultra-sensitive quantification of Limaprost, a stable isotope-labeled internal standard such as 10,11-Dehydroxy Limaprost-d3 is not merely a preference but a necessity for robust and defensible results. Its ability to meticulously track the analyte through complex sample preparation and analysis provides a self-validating system that compensates for the inherent variabilities of the LC-MS process. By adhering to validated protocols and leveraging the superior performance of SIL internal standards, researchers can ensure the highest level of scientific integrity in their clinical assays, ultimately contributing to safer and more effective drug development.

References

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]

  • Title: Determination of Limaprost, an analogue of PGE1 in human plasma by QTRAP Source: SCIEX URL: [Link]

  • Title: Quantitation of Limaprost, an Analogue of PGE1 in Human Plasma Source: LabRulez LCMS URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: FDA URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]

  • Title: Ultra sensitive determination of limaprost, a prostaglandin E-1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Bioanalysis Zone URL: [Link]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quantitation of Limaprost, an Analogue of PGE1 in Human Plasma Source: SCIEX URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

  • Title: Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Implementation strategy of ICH Guideline M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: ECA Academy URL: [Link]

  • Title: LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes Source: PMC - NIH URL: [Link]

  • Title: matrix-effect-in-bioanalysis-an-overview.pdf Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis Source: Bioanalysis URL: [Link]

  • Title: Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry Source: PMC URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC - NIH URL: [Link]

  • Title: [논문]LC-MS/MS를 이용한 Limaprost의 고감도 검출법에 관한 연구 Source: kisti URL: [Link]

  • Title: Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA Source: BMC Clinical Pharmacology URL: [Link]

  • Title: Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study Source: MDPI URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。